Product packaging for Dimethoxy Dienogest(Cat. No.:)

Dimethoxy Dienogest

Cat. No.: B13838870
M. Wt: 357.5 g/mol
InChI Key: PRRQICJYXLKNOT-IVAOSVALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethoxy Dienogest is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO3 B13838870 Dimethoxy Dienogest

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19+,20+,21-/m1/s1

InChI Key

PRRQICJYXLKNOT-IVAOSVALSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Dimethoxy Dienogest from Estra-4,9-diene-3,17-dione

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis. Its synthesis involves a multi-step pathway, often proceeding through key intermediates. This technical guide provides an in-depth overview of a specific synthetic route to Dimethoxy Dienogest (3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene), a crucial precursor, starting from estra-4,9-diene-3,17-dione. The process involves selective ketalization of the C3-carbonyl group, which is accompanied by a strategic double bond migration, followed by the introduction of the cyanomethyl group at the C17-position. This document details the experimental protocols, summarizes quantitative data from relevant literature, and provides a visual representation of the synthetic pathway.

Overall Synthesis Pathway

The transformation of estra-4,9-diene-3,17-dione into Dienogest via the this compound intermediate can be conceptualized in three primary stages:

  • Protection and Isomerization: Selective protection of the α,β-unsaturated ketone at the C3 position of estra-4,9-diene-3,17-dione as a dimethoxy ketal. This reaction is typically acid-catalyzed and results in the thermodynamic rearrangement of the double bonds from a conjugated 4,9-diene system to a more stable non-conjugated 5(10),9(11)-diene system.

  • Cyanomethylation: Nucleophilic addition of a cyanomethyl group to the C17-ketone of the protected intermediate. This is commonly achieved using cyanomethyl lithium, generated in situ.

  • Deprotection: Acid-catalyzed hydrolysis of the dimethoxy ketal to regenerate the C3-ketone and restore the conjugated 4,9-diene system, yielding the final active pharmaceutical ingredient, Dienogest.

The following diagram illustrates this synthetic workflow.

Synthesis_Pathway Start Estra-4,9-diene-3,17-dione Intermediate1 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one Start->Intermediate1 Step 1: Ketalization & Isomerization Reagents: Methanol, Acid Catalyst (e.g., HCl) Intermediate2 This compound (3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene) Intermediate1->Intermediate2 Step 2: Cyanomethylation Reagents: 1. n-BuLi, Acetonitrile (to form CNCH₂Li) 2. THF, -78°C to 0°C Final Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) Intermediate2->Final Step 3: Deprotection (Hydrolysis) Reagents: Acid (e.g., Perchloric Acid, HCl), Solvent (e.g., Acetonitrile)

Caption: Synthesis workflow from Estra-4,9-diene-3,17-dione to Dienogest.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation, synthesized from procedures described in patent literature.

Step 1: Synthesis of 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one (Intermediate 1)

This step involves the selective protection of the C3-ketone of estra-4,9-diene-3,17-dione. While direct ketalization of this specific substrate is not extensively detailed, protocols for similar steroidal structures can be adapted. The procedure involves acid-catalyzed reaction with an orthoformate or methanol, leading to both ketal formation and double bond migration.

  • Objective: To convert the conjugated α,β-unsaturated ketone at C3 into a dimethoxy ketal and shift the double bonds to the 5(10) and 9(11) positions.

  • Reaction: Estra-4,9-diene-3,17-dione + Methanol (in the presence of an acid catalyst) → 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one.

  • Methodology (Adapted Protocol):

    • Suspend estra-4,9-diene-3,17-dione (1.0 eq) in a mixture of methanol and an inert co-solvent like tetrahydrofuran (THF).

    • Add a catalytic amount of a strong acid, such as hydrogen chloride or p-toluenesulfonic acid.

    • The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40°C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution or triethylamine.

    • The solvents are removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification is typically achieved by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Synthesis of this compound (Intermediate 2)

This step introduces the critical 17α-cyanomethyl and 17β-hydroxy functionalities via nucleophilic addition to the C17-ketone. The nucleophile, cyanomethyl lithium, is generated in situ from acetonitrile and an organolithium reagent.

  • Objective: To convert the C17-ketone of Intermediate 1 into a 17α-cyanomethyl, 17β-hydroxy group.

  • Reaction: 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one + CNCH₂Li → this compound.

  • Methodology (Based on EP1935898B1): [1]

    • In a flame-dried, multi-neck flask under a nitrogen atmosphere, prepare a solution of acetonitrile (1.1 eq) in anhydrous THF.

    • Cool the solution to a low temperature, typically -78°C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) to the acetonitrile solution, maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the cyanomethyl lithium suspension.[1]

    • Separately, dissolve 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq) in anhydrous THF.

    • Add the steroid solution dropwise to the cyanomethyl lithium suspension at -78°C.

    • After the addition is complete, stir the reaction mixture for 30 minutes at -78°C, then allow the temperature to rise slowly to 0°C over approximately 2 hours.[1]

    • Quench the reaction by carefully adding an aqueous solution of acetic acid or saturated ammonium chloride.

    • Separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate).[1]

    • Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude this compound. The product may be used directly in the next step or purified by column chromatography.

Step 3: Synthesis of Dienogest (Final Product)

The final step is the deprotection of the C3-ketal. This acid-catalyzed hydrolysis regenerates the ketone and concurrently shifts the double bonds back into conjugation to form the 4,9-diene system.

  • Objective: To hydrolyze the dimethoxy ketal and restore the conjugated enone system.

  • Reaction: this compound + H₃O⁺ → Dienogest.

  • Methodology (Based on EP2560984A2): [2]

    • Dissolve the crude this compound from the previous step in a suitable solvent such as acetonitrile or acetone.[3]

    • Add an aqueous solution of a strong acid. Perchloric acid is noted to be particularly effective in ensuring the complete shift of the double bonds into conjugation.[2][3] Other acids like hydrochloric or sulfuric acid have also been used.[1]

    • Heat the reaction mixture (e.g., 40-60°C) for 1-2 hours, monitoring the reaction progress by HPLC.[1]

    • After completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

    • The precipitated crude Dienogest is collected by filtration.

    • The solid is washed with water and dried under reduced pressure.

    • Purification is performed by recrystallization from a solvent system such as dimethylformamide/water, ethyl acetate, or methanol to yield high-purity Dienogest.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of Dienogest and its intermediates from various sources. Yields and purity are highly dependent on the specific conditions and scale of the reaction.

Step No.ReactionStarting MaterialProductYield (%)Purity / CommentsSource
1Ketalization/IsomerizationEstrone-3-methylether3-methoxy-estra-2,5(10)-diene-17-one~93% (over 2 steps)HPLC: >95%. This is an analogous reaction.[4]
2Cyanomethylation3-methoxy-estra-2,5(10)-diene-17-one3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-dieneNot specifiedReaction quenched after 90 mins at -40°C.[5]
3Deprotection/Hydrolysis17α-cyanomethyl-17β-hydroxy-estr-5(10)-ene-3-oneDienogest (after bromination/dehydrobromination)83%Crude product recrystallized from acetone.[6][7]
3Deprotection/PurificationCrude DienogestPurified Dienogest~92% (purification step)HPLC: 99.9%. Diene impurity: 0.02%.[3]

Note: Data is compiled from analogous and related synthesis pathways described in the cited literature, as a complete dataset for the exact requested pathway is not available in a single source.

Conclusion

The synthesis of this compound from estra-4,9-diene-3,17-dione represents a critical and efficient pathway toward the production of the active pharmaceutical ingredient, Dienogest. The key transformations—selective ketalization with concomitant double bond migration, stereoselective cyanomethylation at C17, and subsequent deprotection—are well-established in steroid chemistry. The methodologies presented, drawn from robust patent literature, provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly temperature during the cyanomethylation step and the choice of acid in the final deprotection, is crucial for achieving high yields and purity.

References

In-Depth Technical Guide: (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, also known by the common name Dimethoxy Dienogest and designated as Dienogest EP Impurity E, is a key synthetic intermediate in the manufacturing of the progestin drug, Dienogest.[1][2][3] This guide provides a comprehensive overview of its chemical characterization, synthesis, and analytical protocols, tailored for professionals in pharmaceutical research and development. The dimethoxy group at the C3 position serves as a protecting group for the ketone functionality during the introduction of the cyanomethyl group at the C17 position.

Chemical and Physical Properties

This compound is a nortestosterone derivative and is classified as a synthetic steroid hormone.[4] It presents as an off-white to pale yellow solid.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile[4]
Synonyms This compound, Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile[4][1]
CAS Number 102193-41-9[4]
Molecular Formula C22H31NO3[4]
Molecular Weight 357.49 g/mol [4]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 79-83 °C
Storage 2-8°C Refrigerator[4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly)

Synthesis and Logical Workflow

The synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is an integral step in the overall synthesis of Dienogest. The general strategy involves the protection of the C3 ketone of an estra-5(10),9(11)-diene precursor, followed by the introduction of the cyanomethyl group at the C17 position.

Synthetic Pathway

The synthesis originates from estra-5(10),9(11)-diene-3,17-dione. The C3 ketone is selectively protected as a dimethoxy ketal to prevent its reaction in the subsequent step. The protected intermediate, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a nucleophilic addition of a cyanide-containing reagent at the C17 ketone, yielding the target molecule. The final step in the synthesis of Dienogest is the deprotection of the dimethoxy ketal to regenerate the C3 ketone.

Synthesis_Workflow Start Estra-5(10),9(11)-diene-3,17-dione Step1 Protection of C3 Ketone (Ketalization with Methanol) Start->Step1 Intermediate1 3,3-Dimethoxy-estra-5(10),9(11)-diene-17-one Step1->Intermediate1 Step2 Cyanomethylation at C17 Intermediate1->Step2 Target (17α)-17-Hydroxy-3,3-dimethoxy-19- norpregna-5(10),9(11)-diene-21-nitrile Step2->Target Step3 Deprotection of C3 Ketal (Acid Hydrolysis) Target->Step3 End Dienogest Step3->End

Synthetic workflow for Dienogest via the dimethoxy intermediate.
Experimental Protocols

While specific, detailed industrial protocols are proprietary, the following outlines the general procedures based on available patent literature.

Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione

The starting material, estra-5(10),9(11)-diene-3,17-dione, is dissolved in an appropriate solvent such as methanol. An acid catalyst, for example, oxalic acid, is added to the solution. The reaction mixture is stirred, typically at room temperature, until the ketalization is complete. The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated through standard work-up procedures which may include neutralization, extraction, and crystallization.

Step 2: Synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile

The intermediate from the previous step, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran and cooled to a low temperature (e.g., -50 to -40 °C). A solution of a cyanomethylating agent, such as cyanomethyl lithium (prepared in situ from acetonitrile and an organolithium reagent like n-hexyl lithium), is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a period to ensure complete conversion. The reaction is then quenched, and the product is isolated by extraction and purified, often by crystallization.

Step 3: Deprotection to form Dienogest

The purified (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is treated with an acid, such as perchloric acid, in a suitable solvent to hydrolyze the dimethoxy ketal and regenerate the C3 ketone. The final product, Dienogest, is then isolated and purified.

Analytical Characterization

As a key intermediate and a known impurity, the characterization of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is crucial for quality control in the manufacturing of Dienogest. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the two methoxy groups, the angular methyl group, the cyanomethyl group, and the olefinic protons of the diene system.
¹³C NMR Resonances for the ketal carbon, the two methoxy carbons, the quaternary carbon at C17, the nitrile carbon, and the carbons of the steroid backbone including the olefinic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the molecule (C22H31NO3), along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands for the hydroxyl group (-OH), the nitrile group (-C≡N), and the C-O bonds of the dimethoxy group.
High-Performance Liquid Chromatography (HPLC) A characteristic retention time under specific chromatographic conditions, used for purity assessment and quantification.

Reference standards for Dienogest Impurity E are available from various suppliers, which can be used for the confirmation of its identity and for quantitative analysis in drug substance and drug product samples.[5]

Logical Relationship in Dienogest Quality Control

The presence of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile as an impurity in the final Dienogest active pharmaceutical ingredient (API) indicates an incomplete deprotection step during synthesis. Therefore, monitoring and controlling the level of this impurity is a critical quality attribute.

QC_Logic API Dienogest API Analysis Impurity Profiling (e.g., HPLC) API->Analysis Impurity (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna- 5(10),9(11)-diene-21-nitrile (Dienogest Impurity E) Impurity->Analysis Specification Regulatory Specification (e.g., ≤ 0.15%) Analysis->Specification Compare Decision Batch Release Decision Specification->Decision Meets criteria?

Quality control workflow for Dienogest impurity E.

Conclusion

(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is a crucial, well-characterized intermediate in the synthesis of Dienogest. A thorough understanding of its synthesis, properties, and analytical control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational resource for scientists and professionals involved in the development and manufacturing of Dienogest.

References

Unveiling the Biological Profile of Dienogest Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a fourth-generation synthetic progestin, is widely utilized in hormonal contraception and the management of endometriosis. Its therapeutic efficacy is attributed to its high selectivity for the progesterone receptor and its unique anti-androgenic properties. As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration, necessitating a thorough understanding of their potential biological activities to ensure patient safety and product efficacy. This technical guide provides a comprehensive overview of the known biological activities of Dienogest and its impurities, details the experimental methodologies for their assessment, and discusses the regulatory landscape governing their control. While quantitative biological data for specific Dienogest impurities are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides a framework for their evaluation.

Biological and Pharmacological Profile of Dienogest

Dienogest exerts its primary effects through its interaction with steroid hormone receptors. A comprehensive understanding of the parent compound's activity is essential for contextualizing the potential impact of its impurities.

Dienogest is a potent and selective progesterone receptor (PR) agonist.[1][2] It exhibits a strong progestogenic effect on the endometrium, leading to tissue atrophy, which is a key mechanism in the treatment of endometriosis.[3][4] Unlike many other progestins, Dienogest possesses significant anti-androgenic activity and does not exhibit androgenic, glucocorticoid, or mineralocorticoid effects.[5]

The in vitro and in vivo biological activities of Dienogest are summarized in the table below.

Parameter Receptor/Assay Reported Value Reference
Progesterone Receptor (PR) Agonism Human PR Transactivation AssayEC50 = 3.4 or 10.5 nmol/l[1]
Androgen Receptor (AR) Antagonism Human AR Transactivation AssayEC50 = 420.6 or 775.0 nmol/l[1]
Glucocorticoid Receptor (GR) Activity Transactivation AssayNo agonistic or antagonistic action up to 3000 nmol/l[1]
Mineralocorticoid Receptor (MR) Activity Transactivation AssayNo agonistic or antagonistic action up to 3000 nmol/l[1]
Estrogen Receptor (ERα/ERβ) Activity Transactivation AssayNo activation up to 3000 nmol/l[1]
Endometrial Activity (in vivo) McPhail Test (rabbits)ED50 = 0.0042 mg/kg[1]

Known Impurities of Dienogest

Impurities in Dienogest can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the drug substance over time.[6] Pharmacopoeias such as the European Pharmacopoeia (EP) list several potential impurities. While specific biological activity data for these impurities are scarce in published literature, their structural similarity to Dienogest suggests the potential for interaction with steroid hormone receptors.

A list of some known Dienogest impurities is provided below.

Impurity Name Structure CAS Number Molecular Formula Notes
Dienogest EP Impurity A (11-beta-Hydroxy Dienogest)[Structure not available in search results]86153-39-1C20H25NO3Synthesis-related
Dienogest EP Impurity B[Structure not available in search results]5173-46-6C18H22O2Synthesis-related
Dienogest EP Impurity C[Structure not available in search results]106111-42-6C20H25NO2Synthesis-related
Dienogest EP Impurity D[Structure not available in search results]190662-30-7C22H29NO3Synthesis-related
Dienogest EP Impurity E[Structure not available in search results]102193-41-9C22H31NO3Synthesis-related
Dienogest EP Impurity F[Structure not available in search results]67473-36-3C20H27NO2Synthesis-related
Dienogest EP Impurity G[Structure not available in search results]86153-38-0C20H23NO2Synthesis-related
Dienogest EP Impurity H[Structure not available in search results]16669-06-0C20H25NO2Synthesis-related
Dienogest EP Impurity I[Structure not available in search results]65928-65-6C20H27NO2Synthesis-related
Dienogest EP Impurity J[Structure not available in search results]24284-84-2C21H27NO2Synthesis-related
Dienogest EP Impurity K (11beta-Hydroperoxy Dienogest)[Structure not available in search results]106111-43-7C20H25NO4Degradation product
Dienogest EP Impurity L[Structure not available in search results]5571-36-8C20H26O3Synthesis-related
Dienogest EP Impurity M[Structure not available in search results]98149-13-4C20H24BrNO2Synthesis-related

It is hypothesized that impurities with structural modifications near the key pharmacophore regions of the Dienogest molecule could exhibit altered receptor binding affinities and biological activities. For instance, "Dienogest Impurity K," which features a hydroperoxy group, may possess different electronic and steric properties compared to the parent molecule, potentially influencing its interaction with the progesterone receptor.[7] However, without experimental data, these remain theoretical considerations.

Regulatory Framework for Impurity Qualification

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control and qualification of impurities in new drug substances.[8][9] The ICH Q3A(R2) guideline, for example, outlines the thresholds for reporting, identification, and qualification of impurities.[8]

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[8] If an impurity is present at a level higher than the qualification threshold, its safety must be justified. This can be achieved through several means, including:

  • Demonstrating that the impurity is a significant metabolite in animal or human studies.[8]

  • Providing data from the scientific literature that supports the safety of the impurity at the proposed level.

  • Conducting toxicological studies on the impurity.[8]

For genotoxic impurities, which have the potential to damage DNA, much lower limits are enforced, often guided by the Threshold of Toxicological Concern (TTC) concept.[10][11]

Regulatory_Impurity_Qualification_Workflow cluster_0 Impurity Detection and Characterization cluster_1 Regulatory Threshold Comparison cluster_2 Qualification Process cluster_3 Outcome start Impurity Detected in Dienogest API identify Identify Impurity Structure start->identify quantify Quantify Impurity Level identify->quantify threshold_check Level > Identification Threshold? quantify->threshold_check qualification_needed Qualification Required threshold_check->qualification_needed Yes set_spec Set Specification in Drug Product threshold_check->set_spec No lit_review Literature Review for Safety Data qualification_needed->lit_review metabolite_check Is it a Significant Metabolite? lit_review->metabolite_check No data qualified Impurity is Qualified lit_review->qualified Sufficient data tox_studies Conduct Toxicological Studies metabolite_check->tox_studies No metabolite_check->qualified Yes tox_studies->qualified Safety demonstrated not_qualified Impurity Not Qualified (Process Modification Needed) tox_studies->not_qualified Safety concern qualified->set_spec

Figure 1. Logical workflow for the identification and qualification of impurities in a new drug substance according to regulatory guidelines.

Experimental Protocols for Biological Activity Assessment

To address the data gap regarding the biological activity of Dienogest impurities, established in vitro and in vivo assays can be employed. The following section details the methodologies for key experiments.

Steroid Hormone Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific steroid hormone receptor. A competitive binding assay using radiolabeled ligands is a common approach.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of Dienogest impurities for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

Methodology:

  • Receptor Preparation:

    • Human recombinant steroid hormone receptors or tissue preparations rich in the target receptor (e.g., rat uterine cytosol for progesterone receptor) are used.

  • Competitive Binding:

    • A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (Dienogest impurity) are added to compete for binding with the radiolabeled ligand.

  • Separation and Detection:

    • After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration).

    • The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.

    • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation and Competition cluster_2 Separation and Measurement cluster_3 Data Analysis receptor_prep Prepare Receptor Source (e.g., Recombinant Protein, Cytosol) incubation Incubate Receptor, Radioligand, and varying concentrations of Impurity receptor_prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]-Promegestone) radioligand->incubation test_compound Dienogest Impurity (Unlabeled Competitor) test_compound->incubation separation Separate Bound and Free Ligand incubation->separation counting Measure Radioactivity of Bound Fraction separation->counting analysis Plot % Inhibition vs. [Impurity] counting->analysis calculation Calculate IC50 and Ki analysis->calculation

Figure 2. Experimental workflow for a competitive steroid hormone receptor binding assay.
In Vitro Transactivation Assays

These cell-based assays measure the functional consequence of a compound binding to a steroid hormone receptor, i.e., its ability to act as an agonist or an antagonist.

Objective: To determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity of Dienogest impurities on steroid hormone receptors.

Methodology:

  • Cell Culture:

    • A suitable mammalian cell line (e.g., HeLa, HEK293) is used.

  • Transfection:

    • Cells are transiently or stably transfected with two plasmids:

      • An expression vector for the human steroid hormone receptor of interest.

      • A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment:

    • Transfected cells are treated with increasing concentrations of the Dienogest impurity.

    • For antagonist testing, cells are co-treated with a known receptor agonist.

  • Reporter Gene Assay:

    • After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme is measured (e.g., by luminometry for luciferase).

  • Data Analysis:

    • Reporter gene activity is plotted against the logarithm of the test compound concentration to generate dose-response curves.

    • EC50 or IC50 values are determined from these curves using non-linear regression.

Conclusion

While Dienogest itself is a well-characterized progestin with a favorable biological profile, a significant data gap exists regarding the specific biological activities of its impurities. The structural similarity of these impurities to the parent compound warrants a thorough investigation of their potential to interact with steroid hormone receptors and elicit physiological responses. The experimental protocols outlined in this guide provide a clear path for the in vitro characterization of these compounds. Such studies are crucial for a comprehensive risk assessment and to ensure the continued safety and efficacy of Dienogest-containing pharmaceutical products, in line with global regulatory expectations. Further research in this area is highly encouraged to contribute to the body of knowledge on this important therapeutic agent.

References

In-Silico Prediction of Dimethoxy Dienogest Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to predict the receptor binding affinity of Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest. Due to the limited availability of direct experimental data for this compound, this document outlines a robust computational framework based on established techniques for steroid hormone receptor binding prediction. The guide details experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, summarizes relevant quantitative data for the parent compound Dienogest for comparative analysis, and provides visualizations of key signaling pathways and a generalized in-silico workflow. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of novel steroid compounds.

Introduction

Dienogest, a fourth-generation progestin, is widely used in gynecology for contraception and the treatment of endometriosis.[1][2] It exhibits a high affinity for the progesterone receptor (PR) and notable anti-androgenic activity, with minimal affinity for glucocorticoid and mineralocorticoid receptors.[1][2] this compound is a closely related compound, often considered an impurity or intermediate in the synthesis of Dienogest.[3][4] Understanding the receptor binding profile of this compound is crucial for assessing its potential biological activity and pharmacological profile.

In the absence of extensive experimental data, in-silico methods provide a powerful and cost-effective approach to predict the binding affinity of novel compounds to their protein targets.[5][6] This guide focuses on two primary computational techniques: molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Receptor Binding Profile of Dienogest (Reference Compound)

To establish a baseline for the in-silico prediction of this compound, it is essential to consider the known receptor binding affinity of its parent compound, Dienogest.

ReceptorBinding Affinity (EC50/IC50)Activity
Progesterone Receptor (PR)~3.4 - 10.5 nMAgonist
Androgen Receptor (AR)~420.6 - 775.0 nMAntagonist
Glucocorticoid Receptor (GR)> 3000 nMNo significant activity
Mineralocorticoid Receptor (MR)> 3000 nMNo significant activity
Estrogen Receptor (ER)> 3000 nMNo significant activity

Table 1: Receptor Binding Affinity of Dienogest. [2]

In-Silico Prediction Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy.[9]

  • Receptor Preparation:

    • Obtain the 3D crystal structures of the human progesterone receptor (PR) and androgen receptor (AR) ligand-binding domains (LBDs) from the Protein Data Bank (PDB).

    • Prepare the receptor structures by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate atom types and charges to the ligand.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[10][11][12]

    • Perform the docking simulation, allowing for flexible ligand conformations.

    • The program will generate a series of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The lower the binding energy, the higher the predicted affinity.

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the predicted binding mode and affinity of this compound with that of Dienogest and the natural ligands (progesterone and testosterone) to infer its potential activity (agonist vs. antagonist).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[13][14] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.

  • Data Set Collection:

    • Compile a dataset of steroid molecules with experimentally determined binding affinities for the progesterone and androgen receptors. This dataset should include a diverse range of structures and activities.

    • Divide the dataset into a training set for model development and a test set for model validation.[13]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Software like DRAGON can be used for this purpose.[13]

  • Model Development:

    • Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the calculated descriptors to the observed binding affinities.[13][15][16]

    • The goal is to identify a combination of descriptors that provides the best correlation with the biological activity.

  • Model Validation:

    • Validate the QSAR model using the test set of compounds. The model's predictive power is assessed by its ability to accurately predict the binding affinities of the molecules in the test set.[13]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its binding affinity for the progesterone and androgen receptors.

Signaling Pathways

Understanding the downstream signaling pathways of the progesterone and androgen receptors is essential for interpreting the potential biological consequences of this compound binding.

Progesterone Receptor (PR) Signaling Pathway

Progesterone, upon binding to its intracellular receptor, initiates a signaling cascade that regulates gene expression.[17] This pathway plays a crucial role in female reproductive functions.[17]

PR_Signaling Progesterone Progesterone PR Progesterone Receptor Progesterone->PR HSP Heat Shock Proteins PR->HSP PR_Active Active PR Dimer PR->PR_Active Dimerization PRE Progesterone Response Element PR_Active->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Androgen Receptor (AR) Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), regulate gene expression through the androgen receptor, influencing male sexual development and other physiological processes.[18][19]

AR_Signaling Androgen Androgen AR Androgen Receptor Androgen->AR HSP_AR Heat Shock Proteins AR->HSP_AR AR_Active Active AR Dimer AR->AR_Active Dimerization & Nuclear Translocation ARE Androgen Response Element AR_Active->ARE Transcription_AR Gene Transcription ARE->Transcription_AR mRNA_AR mRNA Transcription_AR->mRNA_AR Protein_AR Protein Synthesis mRNA_AR->Protein_AR Cellular_Response_AR Cellular Response Protein_AR->Cellular_Response_AR

Caption: Androgen Receptor Signaling Pathway.

In-Silico Experimental Workflow

The following diagram illustrates a generalized workflow for the in-silico prediction of receptor binding affinity.

In_Silico_Workflow cluster_Data_Prep Data Preparation cluster_Docking Molecular Docking cluster_QSAR QSAR Modeling cluster_Prediction Prediction & Analysis Receptor_Structure Receptor 3D Structure (PDB) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Receptor_Structure->Docking_Sim Ligand_Structure Ligand 3D Structure (this compound) Ligand_Structure->Docking_Sim Descriptor_Calc Descriptor Calculation Ligand_Structure->Descriptor_Calc Binding_Pose Binding Pose Analysis Docking_Sim->Binding_Pose Binding_Energy Binding Energy Calculation Binding_Pose->Binding_Energy Affinity_Prediction Binding Affinity Prediction Binding_Energy->Affinity_Prediction Dataset Steroid Dataset (Known Affinities) Dataset->Descriptor_Calc Model_Build QSAR Model Building Descriptor_Calc->Model_Build Model_Val Model Validation Model_Build->Model_Val Model_Val->Affinity_Prediction Comparative_Analysis Comparative Analysis (vs. Dienogest) Affinity_Prediction->Comparative_Analysis Conclusion Conclusion on Potential Activity Comparative_Analysis->Conclusion

Caption: In-Silico Prediction Workflow.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for predicting the receptor binding affinity of this compound. By leveraging molecular docking and QSAR modeling, researchers can generate valuable insights into the potential pharmacological profile of this compound, even in the absence of direct experimental data. The provided protocols and workflows serve as a foundational framework for the computational assessment of novel steroid derivatives, facilitating the prioritization of compounds for further experimental validation and accelerating the drug discovery process. The comparative analysis with the well-characterized parent compound, Dienogest, is a critical step in contextualizing the predicted affinities and inferring the potential biological activity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its unique chemical structure, featuring a cyanomethyl group at the C-17α position instead of the more common ethynyl group, confers a potent progestogenic effect with antiandrogenic properties.[1] This guide provides an in-depth overview of the synthesis of Dienogest, the characterization of the active pharmaceutical ingredient (API) and its related compounds, and its mechanism of action. Detailed experimental protocols, tabulated analytical data, and visualized workflows are presented to support research and development in this area.

Synthesis of Dienogest

The synthesis of Dienogest can be achieved through several routes, often starting from readily available steroid precursors such as estrone-3-methylether or estra-4,9-diene-3,17-dione. A common strategy involves the introduction of the cyanomethyl group at the 17-position and the subsequent formation of the conjugated diene system in the A and B rings.

Synthetic Workflow

A representative synthetic scheme starting from estrone-3-methylether is outlined below. This multi-step process involves protection of the 17-keto group, reduction of the aromatic A ring, introduction of the cyanomethyl group, and subsequent deprotection and oxidation to yield Dienogest.

G cluster_synthesis Dienogest Synthesis Workflow Estrone-3-methylether Estrone-3-methylether 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene Estrone-3-methylether->3-methoxy-17,17-dialkoxy-estra-1,3,5-triene Ketalization (e.g., Methanol, Acid) 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene->3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene Birch Reduction (Li/NH3) 3-methoxy-estra-2,5(10)-dien-17-one 3-methoxy-estra-2,5(10)-dien-17-one 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene->3-methoxy-estra-2,5(10)-dien-17-one Mild Acid Hydrolysis 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene 3-methoxy-estra-2,5(10)-dien-17-one->3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene Cyanomethylation (e.g., Cyanomethyl lithium) 17α-cyanomethyl-17β-hydroxy-estr-5(10)-en-3-one 17α-cyanomethyl-17β-hydroxy-estr-5(10)-en-3-one 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene->17α-cyanomethyl-17β-hydroxy-estr-5(10)-en-3-one Acid Hydrolysis (e.g., Oxalic Acid) Dienogest Dienogest 17α-cyanomethyl-17β-hydroxy-estr-5(10)-en-3-one->Dienogest Bromination & Dehydrobromination (e.g., Pyridinium tribromide) G cluster_pathway Dienogest Signaling Pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Agonist Hypothalamus Hypothalamus PR->Hypothalamus Endometrium Endometrium PR->Endometrium Gene_Expression Down-regulation of Inflammatory & Proliferative Genes PR->Gene_Expression GnRH GnRH Secretion Hypothalamus->GnRH Pituitary Pituitary LH_FSH LH & FSH Release Pituitary->LH_FSH Ovaries Ovaries Ovulation Ovulation Ovaries->Ovulation Endometrial_Atrophy Endometrial Atrophy Endometrium->Endometrial_Atrophy GnRH->Pituitary LH_FSH->Ovaries G cluster_antiandrogenic Antiandrogenic Mechanism of Dienogest Dienogest Dienogest Androgen_Receptor Androgen Receptor Dienogest->Androgen_Receptor Antagonist 5a_Reductase 5α-Reductase Dienogest->5a_Reductase Inhibition Androgenic_Effects Androgenic Effects (e.g., Acne) Androgen_Receptor->Androgenic_Effects Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Conversion

References

Exploring the Metabolic Fate of Dimethoxy Dienogest: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic fate of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. While direct metabolism studies on this compound are not extensively available in the current literature, this document extrapolates its likely metabolic pathways based on the well-established metabolism of the parent compound, Dienogest. This guide outlines detailed experimental protocols for conducting in vitro metabolism studies and provides a framework for data presentation and visualization to aid researchers in investigating the biotransformation of this and other related steroidal compounds.

Introduction

Dienogest, a fourth-generation progestin, is widely used in the treatment of endometriosis and as an oral contraceptive. Its metabolism is well-characterized, with the primary routes involving hydroxylation and subsequent conjugation, predominantly mediated by the cytochrome P450 enzyme CYP3A4[1][2]. The resulting metabolites are generally considered pharmacologically inactive[2][3].

This compound, identified as "Dienogest EP Impurity E"[4][5], is a process-related impurity found in Dienogest drug substances. Understanding the metabolic fate of such impurities is crucial for a complete safety assessment of the active pharmaceutical ingredient. This guide aims to provide a foundational understanding of the potential in vitro biotransformation of this compound.

Predicted Metabolic Pathways of this compound

Based on the structure of this compound and the known metabolic pathways of Dienogest, the following biotransformations are predicted to occur in vitro. The primary metabolic routes for Dienogest are hydroxylation and conjugation[1]. It is reasonable to hypothesize that this compound would undergo similar enzymatic reactions.

The major enzyme responsible for the metabolism of Dienogest is CYP3A4[1][2]. Therefore, it is highly probable that CYP3A4 also plays a central role in the metabolism of this compound. The predicted primary reactions would involve O-demethylation of the methoxy groups, followed by hydroxylation at various positions on the steroid backbone.

Two identified metabolites of the parent compound, Dienogest, are STS 749 (17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol)[3].

Dienogest_Metabolism cluster_PhaseI Phase I Metabolism (CYP3A4) cluster_PhaseII Phase II Metabolism Dienogest Dienogest Hydroxylated_Dienogest Hydroxylated Metabolites (e.g., 6-beta-Hydroxy Dienogest) Dienogest->Hydroxylated_Dienogest Hydroxylation Dimethoxy_Dienogest This compound (Impurity) Demethylated_Dimethoxy_Dienogest O-Demethylated Metabolites Dimethoxy_Dienogest->Demethylated_Dimethoxy_Dienogest O-Demethylation Hydroxylated_Dimethoxy_Dienogest Hydroxylated Metabolites Dimethoxy_Dienogest->Hydroxylated_Dimethoxy_Dienogest Direct Hydroxylation Conjugated_Metabolites_D Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated_Dienogest->Conjugated_Metabolites_D Conjugation Demethylated_Dimethoxy_Dienogest->Hydroxylated_Dimethoxy_Dienogest Hydroxylation Conjugated_Metabolites_DD Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated_Dimethoxy_Dienogest->Conjugated_Metabolites_DD Conjugation

Figure 1: Predicted Metabolic Pathways of Dienogest and this compound.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following protocols are based on standard industry practices for drug metabolism studies.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Substrate Addition: Add this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound.

Metabolite Identification and Profiling

Objective: To identify the potential metabolites of this compound formed in vitro.

Methodology:

  • Incubation: Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

  • Sample Preparation: After quenching the reaction, the sample is concentrated.

  • LC-MS/MS Analysis: The concentrated sample is analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Processing: Putative metabolite structures are proposed based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).

Reaction Phenotyping with Recombinant CYP Enzymes

Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

Methodology:

  • Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

  • Analysis: Monitor the depletion of this compound and the formation of key metabolites over time using LC-MS/MS.

  • Interpretation: The CYP isozyme that shows the highest rate of metabolism is identified as the primary enzyme responsible for the biotransformation of this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Analysis Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Incubation Incubation of This compound Metabolic_Stability->Incubation Metabolite_ID Metabolite Identification (High-Resolution MS) Metabolite_ID->Incubation Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Reaction_Phenotyping->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis Data_Processing Data Processing and Structure Elucidation LCMS_Analysis->Data_Processing

Figure 2: General Workflow for In Vitro Metabolism Studies.

Quantitative Data Presentation

To facilitate the comparison of metabolic stability and metabolite formation, all quantitative data should be summarized in a clear and structured tabular format.

Table 1: In Vitro Metabolic Stability of Dienogest and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Dienogest[Insert experimental data][Insert experimental data]
This compound[Insert experimental data][Insert experimental data]

Table 2: Relative Abundance of Metabolites of this compound in Human Liver Microsomes

Putative MetaboliteProposed BiotransformationRelative Abundance (%)
M1O-Demethylation[Insert experimental data]
M2Hydroxylation[Insert experimental data]
M3O-Demethylation + Hydroxylation[Insert experimental data]

Note: The tables above are templates. The actual data needs to be generated from experimental work.

Signaling Pathway Visualization

Visualizing the involved enzymatic pathways can significantly aid in understanding the metabolic fate of a compound. The following diagram illustrates the central role of CYP3A4 in the metabolism of steroidal compounds like Dienogest and the predicted pathway for this compound.

Signaling_Pathway Dienogest Dienogest CYP3A4 CYP3A4 Dienogest->CYP3A4 Dimethoxy_Dienogest This compound Dimethoxy_Dienogest->CYP3A4 PhaseI_Metabolites_D Phase I Metabolites (Hydroxylated) CYP3A4->PhaseI_Metabolites_D Hydroxylation PhaseI_Metabolites_DD Phase I Metabolites (Demethylated, Hydroxylated) CYP3A4->PhaseI_Metabolites_DD O-Demethylation/ Hydroxylation UGTs_SULTs UGTs/SULTs PhaseI_Metabolites_D->UGTs_SULTs PhaseI_Metabolites_DD->UGTs_SULTs PhaseII_Metabolites_D Phase II Metabolites (Conjugates) UGTs_SULTs->PhaseII_Metabolites_D Conjugation PhaseII_Metabolites_DD Phase II Metabolites (Conjugates) UGTs_SULTs->PhaseII_Metabolites_DD Conjugation Excretion Excretion PhaseII_Metabolites_D->Excretion PhaseII_Metabolites_DD->Excretion

Figure 3: Central Role of CYP3A4 in the Metabolism of Dienogest and this compound.

Conclusion

While direct experimental data on the in vitro metabolic fate of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of the metabolism of the parent compound, Dienogest, and employing standardized in vitro methodologies, researchers can effectively elucidate the biotransformation pathways, metabolic stability, and enzymatic drivers for this and other related pharmaceutical impurities. The systematic approach to data presentation and visualization outlined herein will further contribute to a comprehensive understanding of the compound's disposition. Further studies are warranted to definitively characterize the metabolites of this compound and to assess their potential pharmacological or toxicological activities.

References

Navigating the Solubility Landscape of Dimethoxy Dienogest in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest, is a compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of Dienogest, the parent compound of this compound, in several common organic solvents, due to the current lack of specific public data for this compound. Furthermore, this document outlines the standard experimental protocols for determining drug solubility and visualizes the underlying principles and workflows.

Solubility Data of Dienogest in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)62[1][2]25[1]
Dimethyl Sulfoxide (DMSO)5 (warmed)[3][4]Not Specified
Ethanol20[5]Not Specified
Dimethylformamide (DMF)2[5]Not Specified
EthanolInsoluble[1]25[1]

It is important to note that the solubility of this compound may differ from that of Dienogest due to the presence of the dimethoxy groups.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[6][7]

Key Methodologies:

1. Shake-Flask Method (Equilibrium Solubility):

This method measures the thermodynamic equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is added to a specific volume of the solvent in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

  • Procedure:

    • Add an excess of this compound to a known volume of the organic solvent in a sealed flask.

    • Place the flask in a shaker bath maintained at a constant temperature.

    • Agitate the mixture for a predetermined time to reach equilibrium.

    • After agitation, allow the solution to stand to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, centrifugation or filtration is recommended.[8]

    • Analyze the concentration of this compound in the clear solution using a suitable analytical technique.

2. Analytical Techniques for Concentration Measurement:

The concentration of the dissolved compound in the filtered or centrifuged solvent is determined using various analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of a drug in a solution. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.[9][10]

  • UV-Vis Spectroscopy: This technique is used for compounds that absorb ultraviolet or visible light. The absorbance of the solution is measured at a specific wavelength, and the concentration is calculated using a predetermined calibration curve based on Beer-Lambert's law.[11][12][13]

Factors Influencing Solubility

The solubility of a compound in an organic solvent is governed by a complex interplay of various physicochemical factors. Understanding these factors is crucial for solvent selection and process optimization.

Caption: Factors influencing the solubility of a solute in a solvent.

Experimental Workflow for Solubility Determination

The systematic process of determining the solubility of a compound like this compound involves several key stages, from preparation to final data analysis.

start Start: Define Study Parameters (Compound, Solvents, Temperature) prep Prepare Materials (Pure Compound, Pure Solvents) start->prep excess Add Excess Compound to Solvent prep->excess equilibrate Equilibrate (Shake-Flask Method at Constant T) excess->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (HPLC, UV-Vis) separate->analyze data Data Analysis (Calculate Solubility) analyze->data end End: Report Solubility Data data->end

Caption: A generalized workflow for experimental solubility determination.

Conclusion

While direct solubility data for this compound in organic solvents remains to be publicly documented, the information available for its parent compound, Dienogest, provides a valuable starting point for researchers. The established experimental protocols, particularly the shake-flask method coupled with robust analytical techniques like HPLC and UV-Vis spectroscopy, offer a clear pathway for the precise determination of its solubility. A thorough understanding of the factors influencing solubility will further aid in the rational selection of solvents and the optimization of processes involving this compound. This guide serves as a foundational resource for scientists and professionals engaged in the development of this promising pharmaceutical compound.

References

Spectroscopic and Spectrometric Characterization of Dimethoxy Dienogest: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. Due to the nature of this compound primarily being a reference standard, publicly available, detailed experimental spectra are limited. However, this document presents the expected spectroscopic and spectrometric characteristics based on its chemical structure and provides standardized protocols for acquiring such data.

This compound, with the chemical formula C₂₂H₃₁NO₃ and a molecular weight of 357.49 g/mol , is structurally related to Dienogest.[1][2][3][4][5][6] Its characterization is crucial for the quality control and purity assessment of Dienogest-containing pharmaceutical products.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the known structure of the molecule and typical values for similar steroidal compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 0.9 - 1.2Methyl Protons (C18)
~ 1.5 - 2.8Aliphatic Protons
~ 3.2 - 3.5Methoxy Protons (-OCH₃)
~ 4.5 - 5.5Olefinic Protons
~ 2.5 - 2.7Methylene Protons (C21)

Table 2: Mass Spectrometry (MS) Data

Technique Parameter Expected Value
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ (Monoisotopic Mass)358.2377
[M+Na]⁺ (Monoisotopic Mass)380.2196
Molecular FormulaC₂₂H₃₁NO₃
Electron Ionization Mass Spectrometry (EI-MS)Molecular Ion Peak (m/z)357
Key Fragmentation PeaksLoss of -OCH₃, -CH₂CN, and other steroidal backbone fragments

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretch2850 - 3000
C≡N (Nitrile)Stretch2240 - 2260
C=C (Olefin)Stretch1640 - 1680
C-O (Ether)Stretch1050 - 1150
O-H (Alcohol)Stretch (Broad)3200 - 3600

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • Bruker AVANCE 400 MHz spectrometer (or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as a reference.[7]

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 240 ppm

  • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as a reference.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)

  • Liquid Chromatography system (for sample introduction)

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

LC-MS Acquisition Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

  • Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like this compound.

G cluster_sample Sample Handling cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Analysis (FTIR-ATR) Sample->IR NMR NMR Analysis (1H, 13C) Dissolution->NMR MS MS Analysis (HRMS, MS/MS) Dissolution->MS NMR_Data NMR Spectra Processing & Interpretation NMR->NMR_Data MS_Data MS Spectra Processing & Interpretation MS->MS_Data IR_Data IR Spectrum Interpretation IR->IR_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the Characterization of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control, stability studies, and research applications in the pharmaceutical industry.

Introduction

Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] this compound, also known as Dienogest Impurity E, is a related substance that requires careful monitoring to ensure the quality and safety of Dienogest active pharmaceutical ingredients (APIs) and formulated products.[2][3][4][5][6][7] Its full chemical name is [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile.[3][6] This document provides a comprehensive HPLC method for the identification and quantification of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Gradient 60% Acetonitrile, 40% Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 305 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The UV detection wavelength is based on the parent compound, Dienogest, which has a UV maximum at approximately 305 nm.[1] It is recommended to use a PDA detector to confirm the optimal wavelength for this compound.

Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Of known purity.

  • Dienogest Reference Standard: For specificity and resolution determination.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with acetonitrile and mix well.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

This compound is slightly soluble in chloroform, ethyl acetate, and pyridine.[3] For pharmaceutical preparations, the following procedure is recommended:

  • Accurately weigh and transfer a portion of the powdered tablets or bulk drug equivalent to 10 mg of Dienogest into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The following table summarizes typical system suitability and validation parameters for this type of method.

Table 2: System Suitability and Validation Data

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (between Dienogest and this compound) ≥ 2.0
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (10 µg/mL) inject Inject Samples & Standards prep_standard->inject prep_sample Prepare Sample Solution (from bulk or dosage form) prep_sample->inject hplc_system HPLC System (C18, ACN:H2O, 305 nm) acquire_data Data Acquisition inject->acquire_data Chromatographic Separation process_data Peak Integration & Quantification acquire_data->process_data report Generate Report process_data->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

G Key Components of the HPLC Method Analyte This compound StationaryPhase Stationary Phase (C18 Column) Analyte->StationaryPhase Interacts with Detector Detector (UV at 305 nm) StationaryPhase->Detector Leads to MobilePhase Mobile Phase (Acetonitrile:Water) MobilePhase->StationaryPhase Elutes from Result Accurate Quantification Detector->Result Enables

Caption: Interrelation of the core components of the HPLC method.

References

Application Notes and Protocols for Dimethoxy Dienogest as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethoxy Dienogest, a known impurity and derivative of the synthetic progestin Dienogest, serves as a critical analytical reference standard in the pharmaceutical industry.[1] Its primary application lies in the development, validation, and routine execution of analytical methods designed to ensure the purity and quality of Dienogest active pharmaceutical ingredients (APIs) and formulated drug products.[2] Accurate quantification of impurities like this compound is essential for meeting regulatory requirements and guaranteeing the safety and efficacy of the final medicinal product.[3]

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as an analytical reference standard.

PropertyValueReference
Chemical Name (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile[1]
CAS Number 102193-41-9[4]
Molecular Formula C₂₂H₃₁NO₃[4]
Molecular Weight 357.49 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, DMSO, and Acetonitrile.
Storage Conditions 2-8°C, protected from light and moisture.[5]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a stability-indicating HPLC-UV method for the quantification of this compound in Dienogest API.

a. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Orthophosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min) / %B: 0/30, 10/50, 20/70, 25/70, 26/30, 30/30.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 214 nm.
Injection Volume 10 µL.
Diluent Acetonitrile and water (50:50, v/v).

b. Standard and Sample Preparation

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the Dienogest API sample, dissolve in, and dilute to 25 mL with the diluent.

c. Method Validation Parameters (Representative Data)

The following table presents typical validation parameters for an HPLC method for Dienogest and its impurities. These values should be established for this compound during method validation.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification of this compound. Derivatization is typically required for steroid analysis by GC-MS to improve volatility and thermal stability.[6]

a. Instrumentation and Conditions

ParameterSpecification
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temperature 280°C.
Oven Program Initial temperature 150°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 10 min).
MS Transfer Line 290°C.
Ion Source Temp 230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 50-500.

b. Sample Preparation and Derivatization

  • Standard Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.

  • Derivatization: Evaporate 100 µL of the standard solution to dryness under a stream of nitrogen. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilylimidazole (TMSI). Cap the vial and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of the this compound reference standard.

a. Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher field NMR spectrometer.100 MHz or higher field NMR spectrometer.
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Concentration 5-10 mg/mL.20-50 mg/mL.
Temperature 25°C.25°C.
Pulse Program Standard single pulse.Standard single pulse with proton decoupling.
Acquisition Time 2-4 seconds.1-2 seconds.
Relaxation Delay 1-5 seconds.2-5 seconds.
Referencing Tetramethylsilane (TMS) at 0.00 ppm.CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

b. Sample Preparation

  • Accurately weigh the required amount of this compound reference standard.

  • Dissolve the standard in the appropriate deuterated solvent in a clean, dry NMR tube.

  • Ensure complete dissolution before placing the sample in the spectrometer.

Visualizations

Dienogest Synthesis and Impurity Formation

The following diagram illustrates a simplified synthetic pathway for Dienogest, highlighting the stage where this compound is formed as a process-related impurity.

Dienogest_Synthesis start_material Estra-5(10),9(11)-diene-3,17-dione ketal_protection Ketal Protection (e.g., Methanol, Acid Catalyst) start_material->ketal_protection intermediate_v 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one (Intermediate V) ketal_protection->intermediate_v epoxidation Epoxidation intermediate_v->epoxidation intermediate_vi Epoxide Intermediate (VI) epoxidation->intermediate_vi ring_opening Ring Opening with Cyanide intermediate_vi->ring_opening dimethoxy_dienogest This compound (Intermediate VII - Impurity) ring_opening->dimethoxy_dienogest hydrolysis Acid Hydrolysis (Deprotection) dimethoxy_dienogest->hydrolysis dienogest Dienogest (Final API) hydrolysis->dienogest

Caption: Simplified synthesis of Dienogest showing the formation of this compound.

Workflow for Using this compound as a Reference Standard

This diagram outlines the typical workflow for the qualification and use of this compound as an analytical reference standard in a pharmaceutical quality control setting.[7]

Reference_Standard_Workflow procurement Procurement of This compound RS qualification Qualification of RS (Purity, Identity) procurement->qualification documentation Certificate of Analysis (CoA) Generation qualification->documentation storage Proper Storage (2-8°C, Protected) documentation->storage method_dev Analytical Method Development storage->method_dev method_val Analytical Method Validation storage->method_val routine_analysis Routine QC Testing of Dienogest Samples storage->routine_analysis method_dev->method_val method_val->routine_analysis data_review Data Review and Reporting routine_analysis->data_review release Batch Release Decision data_review->release

References

Protocol for the Quantification of Dienogest Impurities in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. The purity of the bulk drug is critical for its safety and efficacy. This application note provides a detailed protocol for the quantification of potential impurities in Dienogest bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed to separate Dienogest from its known process-related impurities and degradation products.

The primary impurities associated with Dienogest include byproducts from its synthesis and degradation products formed under stress conditions such as exposure to acid, base, oxidation, heat, and light.[1] This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Quantitative Data Summary

The following tables summarize the quantitative data for known Dienogest impurities. This data is essential for the identification and quantification of impurities during routine analysis and stability studies.

Table 1: List of Potential Dienogest Impurities

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dienogest EP Impurity A86153-39-1C₂₀H₂₅NO₃327.42
Dienogest EP Impurity B5173-46-6C₁₈H₂₂O₂270.37
Dienogest EP Impurity C106111-42-6C₂₀H₂₅NO₂311.42
Dienogest EP Impurity D190662-30-7Not AvailableNot Available
Dienogest EP Impurity E102193-41-9C₂₂H₂₉NO₃355.47
Dienogest EP Impurity F67473-36-3C₂₀H₂₇NO₂313.44
Dienogest EP Impurity G86153-38-0C₂₀H₂₃NO₂309.40
Dienogest EP Impurity H16669-06-0C₂₀H₂₅NO₂311.42
Dienogest EP Impurity I65928-65-6C₂₀H₂₇NO₂313.44
Dienogest EP Impurity J24284-84-2Not AvailableNot Available
Dienogest EP Impurity K106111-43-7C₂₀H₂₅NO₄343.42
Dienogest EP Impurity L5571-36-8C₂₀H₂₆O₃314.43
Dienogest EP Impurity M98149-13-4Not AvailableNot Available

Table 2: Chromatographic Parameters and System Suitability

ParameterValue
Chromatographic Column Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and Water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 305 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
Dienogest Retention Time (RT) Approximately 4.5 minutes
Theoretical Plates (for Dienogest peak) Not less than 2000
Tailing Factor (for Dienogest peak) Not more than 2.0
%RSD for replicate injections Not more than 2.0%

Table 3: Retention Times and Limits for Known Impurities

AnalyteRetention Time (RT) in minRelative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Dienogest~4.51.000.11.0
DNG-II~7.0~1.56Not AvailableNot Available
DNG-III~13.9~3.09Not AvailableNot Available
DNG-I~24.7~5.49Not AvailableNot Available

Note: DNG-I, DNG-II, and DNG-III are unnamed impurities as reported in a validated stability-indicating HPLC method. Further characterization would be required for their definitive identification.

Experimental Protocols

Reagents and Materials
  • Dienogest working standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions

A validated stability-indicating RP-HPLC method is employed for the analysis.[2]

  • Instrument: HPLC system with a UV detector.

  • Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of Acetonitrile and Water in a 40:60 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 305 nm.[2]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Dienogest working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Standard Solution: Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

  • Sample Stock Solution: Accurately weigh and transfer about 25 mg of the Dienogest bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Sample Solution: Dilute 5.0 mL of the Sample Stock Solution to 50.0 mL with the diluent.

  • Impurity Stock Solution: Prepare a stock solution of a mixture of known Dienogest impurities at a suitable concentration in the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria.

  • Inject the Standard Solution six times.

  • The relative standard deviation (%RSD) of the peak areas for the six replicate injections should not be more than 2.0%.

  • The number of theoretical plates for the Dienogest peak should be not less than 2000.

  • The tailing factor for the Dienogest peak should be not more than 2.0.

Forced Degradation Studies (Method Specificity)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Dienogest bulk drug.[2]

  • Acid Degradation: Reflux the drug product with 1M HCl at 45°C for 30 minutes.[2]

  • Base Degradation: Reflux the drug product with 1M NaOH at 45°C for 15 minutes.[2]

  • Oxidative Degradation: Reflux the drug product with 2.5% hydrogen peroxide at 45°C for 30 minutes.[2]

  • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 15 hours.[2]

  • Photolytic Degradation: Expose the drug product to UV light (200 Watts/m²) and sunlight (1.2 Million Lux hours).[2]

  • Humidity Stress: Expose the solid drug to 90% relative humidity at 25°C for 7 days.[2]

The stressed samples are then prepared and analyzed using the described HPLC method to ensure that the degradation products are well-resolved from the Dienogest peak and other impurities.

Data Analysis and Calculation

The percentage of each impurity in the Dienogest bulk drug sample is calculated using the following formula:

% Impurity = (Area of Impurity / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

For impurities where a reference standard is not available, the calculation can be performed relative to the Dienogest peak, assuming a response factor of 1.0, unless a specific relative response factor (RRF) has been determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solution sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Prepare Sample Solution analysis Analyze Samples and Standards prep_sample->analysis prep_impurities Prepare Impurity Mix (for validation) prep_impurities->analysis sys_suitability->analysis If passes peak_integration Peak Integration and Identification analysis->peak_integration quantification Quantification of Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for Dienogest impurity quantification.

Forced Degradation Study Logic

forced_degradation cluster_stress Stress Conditions start Dienogest Bulk Drug acid Acid Hydrolysis (1M HCl, 45°C, 30 min) start->acid base Base Hydrolysis (1M NaOH, 45°C, 15 min) start->base oxidation Oxidation (2.5% H2O2, 45°C, 30 min) start->oxidation thermal Thermal (105°C, 15 hours) start->thermal photo Photolytic (UV & Sunlight) start->photo humidity Humidity (25°C, 90% RH, 7 days) start->humidity analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis humidity->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation pass Method is Stability-Indicating evaluation->pass Pass fail Method is Not Specific (Modify Method) evaluation->fail Fail

Caption: Logic for forced degradation studies.

References

Application of Dimethoxy Dienogest in Pharmaceutical Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quality control of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The protocols detailed below are essential for ensuring the purity, stability, and overall quality of Dienogest active pharmaceutical ingredients (APIs) and finished pharmaceutical products.

Introduction to this compound

This compound is recognized as a process-related impurity and potential degradant of Dienogest.[1][2] Its monitoring and control are critical during the manufacturing process and throughout the shelf-life of Dienogest-containing products to ensure their safety and efficacy. Robust analytical methods are necessary for the accurate quantification of this and other related substances.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of Dienogest and its impurities, including this compound.[3][4] Stability-indicating HPLC methods are particularly crucial as they can resolve the active ingredient from its degradation products, which may form under various stress conditions.

High-Performance Liquid Chromatography (HPLC) Method for Dienogest and Its Impurities

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method can be employed for the routine quality control of Dienogest and the quantification of its impurities. While specific validation data for this compound is not extensively detailed in publicly available literature, the following protocol is based on established methods for Dienogest and its related compounds.[3][5]

Experimental Protocol: RP-HPLC for Dienogest and Impurities

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Dienogest and its impurities, including this compound, in bulk drug and pharmaceutical dosage forms.

Materials and Reagents:

  • Dienogest Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Placebo (for dosage form analysis)

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Waters Alliance-e2695 or equivalent with PDA detector[3]
Column Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm[3]
Mobile Phase 0.1% Orthophosphoric Acid in Water : Acetonitrile (40:60 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 214 nm[3]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 10 minutes[3]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Dienogest and this compound reference standards in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution (Bulk Drug): Prepare a solution of the Dienogest API in the diluent to a suitable concentration.

  • Sample Solution (Dosage Form): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the diluent, sonicate to ensure complete dissolution of the API, and filter to remove excipients.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo. This is typically demonstrated by the resolution of the analyte peak from other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quantitative Data Summary:

The following tables summarize typical validation parameters for the analysis of Dienogest by HPLC. Specific data for this compound is limited in the literature; therefore, data for Dienogest is provided as a representative example, along with typical ICH acceptance criteria for impurity methods.

Table 1: Linearity Data for Dienogest [3]

ParameterValue
Linearity Range 5 - 20 µg/mL
Correlation Coefficient (r²) 0.999

Table 2: LOD and LOQ for Dienogest [3]

ParameterConcentrationSignal-to-Noise Ratio (S/N)
LOD 0.1 µg/mL4
LOQ 1.0 µg/mL24

Table 3: Accuracy and Precision for Dienogest [3]

QC LevelSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
LLOQ0.53570.535798.361.33
Low5---
Medium10---
High15---
Note: Specific mean measured concentration, accuracy, and precision values for Low, Medium, and High QC levels for Dienogest were not explicitly provided in the cited source but would be required for full validation.

Table 4: General ICH Acceptance Criteria for Impurity Method Validation [6]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80.0% - 120.0%
Precision (RSD) For LOQ: ≤ 20%; For higher concentrations: ≤ 15%

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.

Experimental Protocol: Forced Degradation of Dienogest

Objective: To investigate the degradation profile of Dienogest under various stress conditions and to ensure the analytical method can separate Dienogest from its degradation products, including this compound.

Stress Conditions:

  • Acid Hydrolysis: Reflux with 1M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Reflux with 1M NaOH at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.

Procedure:

  • Prepare solutions of Dienogest under the stress conditions mentioned above.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute the stressed samples to a suitable concentration.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between these peaks and the main Dienogest peak.

Expected Outcome:

The HPLC method should be able to resolve the peak of Dienogest from all degradation products formed under the various stress conditions, demonstrating its stability-indicating capability.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control analysis of this compound in a pharmaceutical sample.

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway of Dienogest

Dienogest primarily exerts its pharmacological effects by acting as an agonist at the progesterone receptor (PR). This interaction initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular function. The following diagram illustrates a simplified signaling pathway for Dienogest.

cluster_cell Target Cell Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Dienogest_PR_complex Dienogest-PR Complex PR->Dienogest_PR_complex Nucleus Nucleus Dienogest_PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) Dienogest_PR_complex->PRE Binds to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Regulates Cellular_Effects Cellular Effects (e.g., Antiproliferative, Antiangiogenic) Gene_Transcription->Cellular_Effects

References

Application Note: Ultrasensitive Quantification of Dimethoxy Dienogest in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of Dimethoxy Dienogest, a potential metabolite or impurity of the synthetic progestin Dienogest, in human plasma. The method employs a simple liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The protocol is designed to offer high selectivity and accuracy, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Dienogest is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] It exerts its therapeutic effects primarily through agonism of the progesterone receptor, leading to antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue.[2][3] The metabolism of Dienogest is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, resulting in various hydroxylated and conjugated metabolites that are generally considered pharmacologically inactive.[1][3][4]

This compound has been identified as a potential impurity in Dienogest formulations, referred to as Impurity F in the European Pharmacopoeia.[5] The monitoring of such related substances is crucial for ensuring the safety and efficacy of the drug product. Furthermore, understanding the metabolic fate of Dienogest requires sensitive analytical methods to detect and quantify trace levels of its metabolites in biological matrices. This application note provides a detailed protocol for a proposed LC-MS/MS method for the trace-level analysis of this compound in human plasma, based on established methods for the parent compound, Dienogest.

Experimental

Materials and Reagents
  • Dienogest and this compound reference standards

  • Levonorgestrel-d6 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera LC-30AD or equivalent

  • Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole or equivalent with a heated electrospray ionization (ESI) source

  • Analytical Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent C18 column[6]

Sample Preparation

A simple and efficient liquid-liquid extraction (LLE) method is employed for the extraction of this compound and the internal standard from human plasma.[6][7]

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard solution (Levonorgestrel-d6, 100 ng/mL in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:5 mM Ammonium Acetate, 70:30, v/v) and inject 10 µL into the LC-MS/MS system.[6]

Liquid Chromatography

Chromatographic separation is achieved using a gradient elution on a C18 column to ensure optimal separation of the analyte from potential matrix interferences.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.60 mL/min[6]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard. The proposed MRM transitions are based on the structure of this compound, and would require experimental optimization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.5 kV

  • Nebulizing Gas Flow: 3 L/min

  • Drying Gas Flow: 15 L/min

  • Desolvation Line Temperature: 250°C

  • Heat Block Temperature: 400°C

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound342.2To be determinedTo be determined
Dienogest312.3135.3Optimized value
Levonorgestrel-d6 (IS)319.0251.3Optimized value

Note: The MRM transitions and collision energies for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the reported quantitative performance for the analysis of Dienogest in human plasma from various studies. A hypothetical performance for the proposed this compound method is also included for illustrative purposes.

Table 2: Summary of Quantitative LC-MS/MS Method Parameters for Dienogest and Hypothetical Parameters for this compound in Human Plasma

ParameterDienogest[6]Dienogest[8]This compound (Hypothetical)
Linearity Range (ng/mL) 1.003 - 200.8965 - 1000.1 - 50
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00350.1
Intra-day Precision (%RSD) < 3.97< 10< 15
Inter-day Precision (%RSD) < 6.10< 10< 15
Accuracy (%) ± 4.0-3.7 to 11.3± 15
Recovery (%) Not Reported92.5 - 106.4> 85

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Human Plasma spike Spike with Internal Standard plasma->spike lle Liquid-Liquid Extraction (MTBE) spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject 10 µL recon->injection lc_sep Chromatographic Separation (C18) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Dienogest Signaling Pathway

dienogest_signaling cluster_effects Cellular Effects in Endometrial Tissue dienogest Dienogest pr Progesterone Receptor (PR) dienogest->pr Binds to nucleus Nucleus pr->nucleus Translocates to pre Progesterone Response Element (PRE) nucleus->pre Binds to gene_transcription Gene Transcription Modulation pre->gene_transcription antiproliferative Antiproliferative Effects gene_transcription->antiproliferative immunologic Immunologic Effects gene_transcription->immunologic antiangiogenic Antiangiogenic Effects gene_transcription->antiangiogenic

Caption: Simplified signaling pathway of Dienogest in endometrial tissue.

Conclusion

This application note outlines a comprehensive and sensitive LC-MS/MS method for the determination of trace levels of this compound in human plasma. The proposed protocol, based on established methods for Dienogest, offers a robust framework for researchers in drug development, clinical pharmacology, and pharmaceutical quality control. The detailed experimental procedures and performance characteristics provide a solid starting point for the validation and implementation of this method in a laboratory setting. Further optimization and validation of the mass spectrometric parameters for this compound are recommended to ensure the highest level of accuracy and precision.

References

Application Notes and Protocols for the Use of Dienogest Impurity E in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. The quality and safety of the active pharmaceutical ingredient (API) are ensured by controlling the levels of impurities. Dienogest Impurity E, chemically identified as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17α-yl]acetonitrile (CAS No: 102193-41-9), is a known related substance of Dienogest.[1][2][3] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose, which includes the accurate quantification of impurities.[4][5][6][7]

These application notes provide a comprehensive protocol for the use of Dienogest Impurity E as a reference standard in the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances in Dienogest. The validation parameters addressed include specificity, linearity, accuracy, precision, and limit of quantification (LOQ), in accordance with ICH Q2(R2) guidelines.[4][5][6][7]

Materials and Reagents

  • Dienogest API (Reference Standard)

  • Dienogest Impurity E (Reference Standard)[1][2][3][8][9]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Instrumentation

  • HPLC system equipped with a UV detector or a Diode Array Detector (DAD)

  • Chromatographic data acquisition and processing software

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • pH meter

Chromatographic Conditions (Example)

A gradient HPLC method is often suitable for separating Dienogest from its impurities. The following is a representative set of conditions that should be optimized as necessary.

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% B, 10-30 min: 30-70% B, 30-35 min: 70% B, 35-36 min: 70-30% B, 36-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

The following protocols detail the steps for validating an analytical method for Dienogest impurities using Dienogest Impurity E.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[10]

Protocol:

  • Blank Preparation: Prepare the diluent and inject it into the HPLC system.

  • Dienogest Standard Solution: Prepare a solution of Dienogest reference standard at the working concentration (e.g., 1000 µg/mL).

  • Dienogest Impurity E Standard Solution: Prepare a solution of Dienogest Impurity E reference standard at a concentration corresponding to the specification limit (e.g., 1.5 µg/mL, which corresponds to 0.15%).

  • Spiked Solution: Prepare a solution of Dienogest reference standard spiked with Dienogest Impurity E at the specification limit.

  • Analysis: Inject all solutions into the HPLC system and record the chromatograms.

Acceptance Criteria:

  • The blank should not show any interfering peaks at the retention times of Dienogest and Dienogest Impurity E.[10]

  • Dienogest Impurity E should be well-resolved from the Dienogest peak (Resolution > 2.0).

  • Peak purity analysis (if using a DAD) should confirm the spectral homogeneity of the Dienogest and Dienogest Impurity E peaks in the spiked solution.

Specificity Workflow

G A Prepare Blank (Diluent) E Inject all solutions into HPLC A->E B Prepare Dienogest Standard B->E C Prepare Dienogest Impurity E Standard C->E D Prepare Spiked Solution (Dienogest + Impurity E) D->E F Evaluate Chromatograms E->F G No interference from blank F->G Check Blank H Resolution > 2.0 F->H Check Spiked I Peak Purity Pass F->I Check Spiked G Start Method Validation Plan Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantification Precision->LOQ Report Validation Report LOQ->Report Pass Method Validated Report->Pass

References

Application Note: Analytical Techniques for Impurity Profiling of Synthetic Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic progestins are a critical class of active pharmaceutical ingredients (APIs) used in hormonal contraceptives and hormone replacement therapies. Ensuring the purity and safety of these compounds is paramount. Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a crucial step in drug development and manufacturing. This application note provides a detailed overview of modern analytical techniques for the comprehensive impurity profiling of synthetic progestins, complete with experimental protocols and data presentation guidelines.

Impurities in synthetic progestins can arise from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates, and reagents), degradation of the API during storage, or interaction with packaging materials.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3]

This document outlines robust analytical methodologies, primarily focusing on high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS), for the effective separation, identification, and quantification of progestin-related impurities.

Regulatory Framework

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guideline[4]

Common Synthetic Progestins and Their Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways is essential for effective impurity profiling. Common synthetic progestins for which impurity profiling is critical include Levonorgestrel, Norethindrone, Drospirenone, Gestodene, and Dienogest. Impurities can be process-related or degradation products.[3][5]

Table 2: Examples of Synthetic Progestins and Known Impurities

ProgestinCommon Impurities/DegradantsSource
Levonorgestrel 17α-Ethinylestradiol, EstroneProcess-related, Degradation[6]
Drospirenone 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triolAlkaline degradation[7]
3-oxo-15α,16α-dihydro-3'H-cyclopropa[8][9]-17α-pregna-4,6-diene-21,17-carbolactoneAcidic degradation[7]
Biphenyl moietyOxidative degradation[8][9]
Dienogest DNG-I, DNG-II, DNG-IIIProcess-related/Degradation[10]
Gestodene Process-related impurities, Degradation productsSynthesis, Storage[3][11]

Experimental Workflow for Impurity Profiling

A systematic approach is necessary for the successful identification and quantification of impurities. The following workflow outlines the key steps involved.

G cluster_0 Impurity Profiling Workflow A Forced Degradation Studies B Analytical Method Development & Optimization A->B C Method Validation (as per ICH Q2(R1)) B->C D Impurity Identification (LC-MS/MS, NMR) B->D E Impurity Quantification (Validated HPLC/UPLC) C->E F Toxicological Assessment D->F G Establishment of Specifications E->G F->G

Caption: A typical experimental workflow for impurity profiling of synthetic progestins.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Levonorgestrel

This protocol describes a reversed-phase HPLC method for the separation and quantification of Levonorgestrel and its related substances.

Chromatographic Conditions:

  • Column: Hypersil ODS C8 (125 mm x 4.6 mm, 5 µm)[12]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)[12]

  • Flow Rate: 1.3 mL/min[12]

  • Detection: UV at 242 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Levonorgestrel reference standard in the mobile phase. Further dilute to achieve a working concentration of approximately 10 µg/mL.

  • Test Solution: For tablets, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to one tablet in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

Forced Degradation Studies:

  • Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C.

  • Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C.

  • Photolytic Degradation: Expose the drug substance to UV light.

Protocol 2: UPLC-MS/MS Method for Norethindrone

This protocol is suitable for the sensitive quantification of Norethindrone, particularly in biological matrices, and can be adapted for impurity profiling.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2]

  • Mobile Phase:

    • A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v)[2]

    • B: Acetonitrile[2]

  • Gradient: Isocratic[2]

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: AB Sciex API-6500[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: 314.2 → 124.2 m/z[2]

Sample Preparation and Derivatization:

Due to the poor ionization of Norethindrone, derivatization can enhance sensitivity.

  • Extract Norethindrone from the sample matrix using liquid-liquid extraction.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a solution of hydroxylamine in a suitable buffer and heat to form the oxime derivative.[2]

  • Inject the derivatized sample into the UPLC-MS/MS system.

Protocol 3: UPLC Method for Drospirenone and its Degradation Products

This protocol outlines a UPLC method for the simultaneous determination of Drospirenone and its degradation products.

Chromatographic Conditions:

  • Column: Luna C18 (100 x 2.6 mm, 1.6 µm)[13]

  • Mobile Phase: 0.1% Formic acid in water:Acetonitrile (30:70, v/v)[13]

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 262 nm[13]

  • Column Temperature: Ambient

Forced Degradation Data for Drospirenone:

The following table summarizes the degradation of Drospirenone under various stress conditions.

Table 3: Forced Degradation of Drospirenone

Stress Condition% Degradation
1% H₂O₂ (1 hour)19%[8][9]
3% H₂O₂ (80°C)>19%[8][9]

Note: The extent of degradation will vary based on the specific conditions (time, temperature, reagent concentration).

Protocol 4: Stability-Indicating RP-HPLC Method for Dienogest

This protocol details a method for the analysis of Dienogest and its degradation products.

Chromatographic Conditions:

  • Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: 40% Acetonitrile in water[14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm[10]

  • Column Temperature: Ambient

Forced Degradation Data for Dienogest:

Table 4: Forced Degradation of Dienogest

Stress Condition% Degradation
1M HCl (45°C, 30 min)9.9%[10]
1M NaOH (45°C, 15 min)8.7%[10]
2.5% H₂O₂ (45°C, 30 min)8.2%[10]
Water (45°C, 3 hours)2.2%[10]
Dry Heat (105°C, 15 hours)2.5%[10]

Progesterone Receptor Signaling Pathway

Synthetic progestins exert their biological effects primarily by binding to and activating the progesterone receptor (PR). Understanding this signaling pathway is crucial for evaluating the potential biological impact of any impurities that may also interact with the receptor.

G cluster_0 Progesterone Receptor Signaling Progestin Progestin PR Progesterone Receptor (PR) Progestin->PR HSP Heat Shock Proteins PR->HSP dissociation Dimerization Dimerization PR->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation PRE Progesterone Response Element (PRE) Dimerization->PRE Transcription Gene Transcription PRE->Transcription

Caption: A simplified diagram of the classical progesterone receptor signaling pathway.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive impurity profiling of synthetic progestins. The use of stability-indicating HPLC and UPLC methods, coupled with mass spectrometry for structural elucidation, is essential for ensuring the quality, safety, and efficacy of these important pharmaceutical products. Adherence to regulatory guidelines, such as those from the ICH, is mandatory throughout the drug development and manufacturing process.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dienogest and its In Vitro Applications

Dienogest is a synthetic progestogen derived from 19-nortestosterone, exhibiting potent progestogenic and anti-androgenic properties.[1] It is utilized in oral contraceptives and for the management of endometriosis.[1] In the context of in vitro research, "Dimethoxy Dienogest" is recognized as an impurity or a synthetic intermediate in the manufacturing of Dienogest.[2][3][4] Consequently, the following application notes and protocols are focused on the active pharmaceutical ingredient, Dienogest, to provide relevant and actionable insights for cell-based assays.

Dienogest's mechanism of action involves agonism at the progesterone receptor (PR) and antagonism at the androgen receptor (AR).[1][5][6] Its effects on endometrial cells include the inhibition of proliferation, reduction of aromatase and cyclooxygenase-2 expression, and suppression of prostaglandin E₂ production.[7][8][9][10][11] These characteristics make Dienogest a valuable compound for in vitro studies in endocrinology, reproductive biology, and oncology.

These application notes provide a framework for designing and conducting in vitro cell-based assays to investigate the biological activities of Dienogest. The protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.

Data Presentation: Quantitative In Vitro Data for Dienogest

The following tables summarize key quantitative data from in vitro studies on Dienogest, providing a reference for expected experimental outcomes.

Table 1: Effect of Dienogest on Cell Proliferation and Viability

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
Endometrial Ishikawa CellsBrdU Incorporation10⁻¹⁰ M to 10⁻⁵ MUp to 72 hSignificant reduction in cell proliferation[12]
Human Endometrial Stromal Cells (ESCs)Cell Viability Assay10⁻⁶ M48 hSignificant decrease in estradiol-induced cell viability[13]
Immortalized Human Endometrial Epithelial CellsCell Proliferation AssayNot specifiedNot specifiedDirect inhibition of proliferation[7]

Table 2: Effect of Dienogest on Gene and Protein Expression

Cell LineTarget Gene/ProteinConcentrationIncubation TimeObserved EffectReference
Ovarian Endometriotic Stromal CellsMatrix Metalloproteinases (MMPs)10⁻⁶ MNot specifiedDownregulation of MMP-1, -3, -10, -25, and -27[11]
Immortalized Human Endometrial Epithelial CellsCyclin D1 mRNANot specified6 hSignificant decrease in expression[7]
Immortalized Human Endometrial Epithelial CellsCyclin E1 mRNANot specified12 hSignificant decrease in expression[7]
Immortalized Human Endometrial Epithelial CellsCyclin D1 and E1 ProteinNot specified24 hDecreased expression[7]
Endometrial Mesenchymal Stem Cells (from endometriosis tissue)CXCL12 and Ki67Not specifiedNot specifiedDrastic decline in expression[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Dienogest on the viability of adherent cell lines, such as endometrial or prostate cancer cells.

Materials:

  • Target cells (e.g., Ishikawa, T47D, LNCaP)

  • Complete cell culture medium

  • Dienogest (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Dienogest in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Dienogest. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Androgen Receptor (AR) Antagonist Assay (Reporter Gene Assay)

This protocol outlines a method to evaluate the anti-androgenic activity of Dienogest using a cell line stably transfected with a human AR and an androgen-responsive reporter gene (e.g., luciferase).

Materials:

  • AR-responsive reporter cell line (e.g., MDA-kb2)

  • Cell culture medium (specific to the cell line)

  • Dienogest (dissolved in DMSO)

  • A potent AR agonist (e.g., Dihydrotestosterone - DHT)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of Dienogest in the culture medium.

    • Prepare a solution of the AR agonist (e.g., DHT) at a concentration that induces a submaximal response (e.g., EC₅₀).

    • Add the Dienogest dilutions to the wells.

    • Shortly after, add the AR agonist to all wells except the negative control. Include a positive control (agonist only) and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Determine the inhibitory effect of Dienogest by comparing the luciferase activity in the presence of both Dienogest and the AR agonist to the activity with the agonist alone. Calculate the IC₅₀ value for Dienogest.

Visualizations

Dienogest_Signaling_Pathway cluster_progesterone Progestogenic Pathway cluster_androgen Anti-Androgenic Pathway Dienogest_P Dienogest PR Progesterone Receptor (PR) Dienogest_P->PR Agonist PR_complex Dienogest-PR Complex PR->PR_complex PRE Progesterone Response Element (PRE) PR_complex->PRE Binds to Gene_Transcription_P Altered Gene Transcription (e.g., ↓Cyclin D1) PRE->Gene_Transcription_P Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Gene_Transcription_P->Cell_Cycle_Arrest Dienogest_A Dienogest AR Androgen Receptor (AR) Dienogest_A->AR Antagonist Androgen Androgens (e.g., DHT) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Transcription_A Androgen-Mediated Gene Transcription ARE->Gene_Transcription_A

Caption: Simplified signaling pathways of Dienogest's progestogenic and anti-androgenic actions.

Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate adhesion Overnight Incubation for Cell Adhesion start->adhesion treatment Treat with Dienogest (various concentrations) and Vehicle Control adhesion->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours for Formazan Formation mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Data Analysis: Calculate % Viability readout->analysis

Caption: Experimental workflow for a cell viability assay (MTT) with Dienogest.

References

Application Notes and Protocols for Forced Degradation Studies of Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance like Dienogest. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions. The data generated is instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and identifying potential degradation products. This information is essential for formulation development, packaging selection, and for meeting regulatory requirements.

Dienogest, a synthetic progestin, is susceptible to degradation under various conditions, which can impact its safety and efficacy.[1] This document provides detailed application notes and protocols for conducting forced degradation studies on Dienogest and its impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies on Dienogest.

Forced Degradation Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Data_Evaluation Data Evaluation Dienogest_API Dienogest API/Product Sample_Preparation Prepare Dienogest Solution Dienogest_API->Sample_Preparation Acid_Hydrolysis Acid Hydrolysis (e.g., 1M HCl) Sample_Preparation->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 1M NaOH) Sample_Preparation->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (e.g., 2.5% H2O2) Sample_Preparation->Oxidative_Degradation Thermal_Degradation Thermal Degradation (e.g., 105°C) Sample_Preparation->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV and Visible Light) Sample_Preparation->Photolytic_Degradation Neutralization Neutralization/ Dilution Acid_Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Oxidative_Degradation->Neutralization Thermal_Degradation->Neutralization Photolytic_Degradation->Neutralization HPLC_Analysis HPLC-UV/PDA Analysis Neutralization->HPLC_Analysis Data_Analysis Peak Purity, Assay, % Degradation HPLC_Analysis->Data_Analysis Impurity_Identification Impurity Identification and Quantification Data_Analysis->Impurity_Identification Mass_Balance Mass Balance Calculation Impurity_Identification->Mass_Balance Dienogest_Degradation_Pathways cluster_Hydrolysis Hydrolytic Degradation (Acid/Base) cluster_Oxidation Oxidative Degradation cluster_Photolysis Photolytic Degradation Dienogest Dienogest Hydrolysis_Products Hydrolysis Products (Structure not fully elucidated) Dienogest->Hydrolysis_Products H+/OH- Oxidation_Products Hydroxylated Derivatives (e.g., Epoxides, Hydroxydienogest) Dienogest->Oxidation_Products [O] Photohydrates Photohydrates Dienogest->Photohydrates hν, H2O Aromatization_Products A-Ring Aromatized Products (Estrogenic compounds) Dienogest->Aromatization_Products Rearrangement_Products Rearrangement Products (e.g., Dienogestenol) Dienogest->Rearrangement_Products Photohydrates->Dienogest dark, -H2O

References

Preparation of Dimethoxy Dienogest Stock Solutions for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethoxy Dienogest, a key impurity and metabolite of the synthetic progestin Dienogest, is crucial for comprehensive pharmacological and toxicological profiling in drug development.[1][2][3] Accurate and reproducible in vitro and in vivo assays rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes.

Physicochemical Properties

A summary of the relevant physicochemical properties for this compound and its parent compound, Dienogest, is provided below. This data is essential for selecting the appropriate solvent and storage conditions.

PropertyThis compoundDienogest (Parent Compound)
CAS Number 102193-41-965928-58-7
Molecular Formula C₂₂H₃₁NO₃C₂₀H₂₅NO₂
Molecular Weight 357.49 g/mol [4]311.4 g/mol [5]
Appearance Off-White to Pale Yellow Solid[2]Crystalline solid[1][5]
Solubility Slightly Soluble: Chloroform, Ethyl Acetate, Pyridine[2]Soluble: Ethanol (~20 mg/mL), DMSO (0.1 - 62 mg/mL), Dimethylformamide (DMF) (~2 mg/mL)[1][4][5]
Aqueous Buffers: Data not availableSparingly Soluble: Aqueous Buffers[1][5]
Storage (Solid) -20°C Freezer[2][4]-20°C[1][5]
Stability (Solid) Data not available≥ 4 years at -20°C[5]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. Due to the limited solubility data for this compound, the protocol is based on the established procedures for its parent compound, Dienogest, and general best practices for handling steroid compounds.

3.1. Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Procedure

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.[6]

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound (Molecular Weight = 357.49 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, similar to the procedure for Dienogest.[7]

  • Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Based on data for Dienogest, stock solutions in DMSO are stable for at least one month when stored at -20°C.[4]

3.3. Preparation of Working Solutions

To prepare working solutions, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to prepare working solutions fresh for each experiment. For aqueous dilutions of steroid compounds, it is often necessary to first dilute the DMSO stock in a solvent like ethanol before further dilution in aqueous buffer to prevent precipitation.[1]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate solid compound to room temperature B Weigh this compound in a sterile vial A->B C Add anhydrous DMSO to the vial B->C D Vortex until completely dissolved (gentle warming if necessary) C->D E Filter-sterilize (optional) D->E F Aliquot into single-use vials E->F G Store at -20°C, protected from light F->G

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway Considerations

This compound is studied in the context of the pharmacology of Dienogest, which is a selective progesterone receptor (PR) agonist.[1][5] Dienogest also exhibits antiandrogenic activity. Therefore, assays involving this compound will likely investigate its effects on these signaling pathways. The diagram below illustrates a simplified representation of the progesterone receptor signaling pathway.

G Simplified Progesterone Receptor Signaling Pathway cluster_ligand Ligand Binding cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription A This compound (or Progesterone) B Progesterone Receptor (PR) in cytoplasm A->B Binds to C Ligand-Receptor Complex B->C D Dimerization and Nuclear Translocation C->D E Binding to Progesterone Response Elements (PREs) on DNA D->E F Recruitment of Co-regulators E->F G Modulation of Target Gene Transcription F->G

Caption: Simplified progesterone receptor signaling pathway.

Conclusion

The protocol described in this application note provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results in studies investigating the biological activity of this compound. Researchers should always consult the specific product information and safety data sheets for any additional handling and safety precautions.

References

Application Note: Chromatographic Separation of Dienogest and its Dimethoxy Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation of Dienogest and its related dimethoxy impurity, officially designated as Impurity F in the European Pharmacopoeia (Ph. Eur.). The method outlined is based on the specifications of the Ph. Eur. Monograph 2732, ensuring a robust and reproducible separation suitable for quality control and stability testing in pharmaceutical development and manufacturing. The protocol includes comprehensive experimental parameters, system suitability requirements, and data presentation to facilitate immediate implementation in a laboratory setting.

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One critical process-related impurity is the dimethoxy derivative of Dienogest, referred to as Impurity F. The European Pharmacopoeia outlines a specific high-performance liquid chromatography (HPLC) method in Monograph 2732 for the separation and control of related substances in Dienogest. This application note presents a detailed methodology based on this pharmacopoeial method, focusing on the successful separation of Dienogest from its dimethoxy impurity.

Experimental Protocol

This protocol is aligned with the European Pharmacopoeia Monograph 2732 for the analysis of Dienogest and its related substances.[1][2]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterSpecification
Column Kinetex® 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent L1 column)
Mobile Phase A gradient of an aqueous buffer and an organic solvent (Details below)
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 15 µL[1]
Run Time Approximately 30 minutes

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a suitable aqueous buffer as specified in the Ph. Eur. Monograph 2732.

  • Mobile Phase B (Organic): Acetonitrile

Gradient Program:

A specific gradient program is utilized to achieve the optimal separation. The exact gradient timings and compositions should be followed as per the Ph. Eur. Monograph 2732.

Standard and Sample Preparation

System Suitability Solution (SSS):

  • Accurately weigh approximately 2.5 mg of Dienogest for system suitability Chemical Reference Substance (CRS), which contains Impurity F.[1]

  • Dissolve the CRS in 2.0 mL of acetonitrile.[1]

  • Dilute to a final volume of 5.0 mL with water.[1]

Test Solution:

Prepare a solution of the Dienogest sample to be analyzed in a suitable solvent at a concentration specified in the monograph.

Data and Results

The following table summarizes the expected chromatographic parameters for Dienogest and its dimethoxy impurity (Impurity F) under the specified conditions.

CompoundRetention Time (approx.)Relative Retention Time (RRT)
Dienogest19 min[1]1.00
Dimethoxy Impurity (F)20.9 min~1.1[1]
System Suitability

The system suitability is critical to ensure the validity of the analytical results. The following criteria must be met:

ParameterRequirementObserved Value
Resolution (Rs) Minimum of 4.0 between the peaks of Dienogest and Impurity F[1]6.22[1]

The high resolution between Dienogest and Impurity F demonstrates the method's capability to accurately quantify the impurity even at low levels.

Experimental Workflow

The following diagram illustrates the logical workflow for the chromatographic analysis of Dienogest and its dimethoxy impurity.

Chromatographic_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation instrument_setup HPLC System Setup & Equilibration prep_mobile_phase->instrument_setup prep_sss System Suitability Solution Preparation inject_sss Inject System Suitability Solution prep_sss->inject_sss prep_sample Test Sample Preparation inject_sample Inject Test Sample prep_sample->inject_sample instrument_setup->inject_sss check_suitability Verify System Suitability Criteria inject_sss->check_suitability check_suitability->instrument_setup If Failed check_suitability->inject_sample If Passed integrate_peaks Peak Integration & Identification inject_sample->integrate_peaks quantify_impurity Quantify Impurity Content integrate_peaks->quantify_impurity generate_report Generate Report quantify_impurity->generate_report

Caption: Workflow for Dienogest Impurity Analysis.

Discussion

The presented HPLC method, in accordance with the European Pharmacopoeia Monograph 2732, provides a reliable and robust means for the separation of Dienogest from its dimethoxy impurity (Impurity F). The use of a Kinetex® XB-C18 core-shell column, or an equivalent L1 packing, allows for excellent resolution and peak shape, exceeding the system suitability requirements of the monograph. This method is suitable for routine quality control analysis of Dienogest drug substance and finished products, as well as for stability studies to monitor the formation of this impurity over time.

Conclusion

This application note details a validated HPLC method for the separation of Dienogest and its dimethoxy impurity. The provided protocol, based on the European Pharmacopoeia, along with the expected performance data, will enable researchers and analytical scientists to effectively implement this method for the quality assessment of Dienogest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Dimethoxy Dienogest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance?

A1: this compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is recognized as a key intermediate and an impurity in the synthesis of Dienogest, a synthetic progestin used in oral contraceptives.[1][2][3][4] Optimizing its synthesis is crucial for improving the overall efficiency and purity of the final Dienogest active pharmaceutical ingredient (API).

Q2: What is the general synthetic strategy for obtaining this compound?

A2: The synthesis typically begins with an appropriate steroid precursor, such as estra-4,9-diene-3,17-dione. The strategy involves a two-step process:

  • Ketal Protection: Selective protection of the 3-keto group as a 3,3-dimethoxy ketal. This prevents it from reacting in the subsequent step.

  • Cyanomethylation: Introduction of a cyanomethyl group at the 17-position.

Q3: Why is the 3-keto group protected with a dimethoxy ketal?

A3: The cyanomethylation step often requires strong basic conditions. The dimethoxy ketal is stable under these conditions, preventing unwanted side reactions at the 3-position.[5] Using a robust protecting group is critical for achieving a high yield of the desired 17-substituted product.[5]

Q4: What are the most critical parameters to control during the synthesis?

A4: The most critical parameters are:

  • Anhydrous Conditions: Particularly during the ketalization step, as water can inhibit the reaction.

  • Temperature Control: Both steps are temperature-sensitive. Low temperatures are often required during cyanomethylation to minimize side-product formation.

  • Reagent Purity: The purity of solvents and reagents, especially the base used in cyanomethylation, directly impacts reaction efficiency and impurity profiles.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive reagents and intermediates.

Experimental Workflow

The overall synthesis can be visualized as a two-step process.

G cluster_0 Synthesis Workflow for this compound A Estra-4,9-diene-3,17-dione (Starting Material) B 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (Protected Intermediate) A->B Step 1: Ketal Protection (Trimethyl Orthoformate, Acid Catalyst) C This compound (Final Product) B->C Step 2: Cyanomethylation (Acetonitrile, Strong Base)

A high-level overview of the synthesis pathway.

Troubleshooting Guides

Step 1: Ketal Protection of the 3-Keto Group

Q: I'm observing low yields for the 3,3-dimethoxy protected intermediate. What are the likely causes and solutions?

A: Low yields in this step are commonly due to incomplete reaction or product degradation during workup.

  • Potential Cause 1: Presence of Water. Ketal formation is a reversible equilibrium reaction where water is a byproduct. Any water present in the reaction mixture will push the equilibrium back towards the starting material.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider performing the reaction in a setup with a Dean-Stark trap to azeotropically remove water as it is formed.

  • Potential Cause 2: Ineffective Acid Catalyst. The catalyst may be old, inactive, or used in an insufficient amount.

    • Solution: Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). Perform a small-scale trial to determine the optimal catalyst loading.

  • Potential Cause 3: Unfavorable Reaction Equilibrium. The equilibrium may not favor product formation under the current conditions.

    • Solution: Use a large excess of the ketalizing reagent (e.g., trimethyl orthoformate or methanol/triethyl orthoformate) to drive the reaction forward.

Step 2: Cyanomethylation at the 17-Position

Q: The cyanomethylation reaction is sluggish and does not go to completion. How can I improve the conversion rate?

A: Incomplete conversion is often related to the reactivity of the base or the reaction conditions. Several patents note that the choice of base and solvent is critical for reactions at the 17-position.[5][6]

  • Potential Cause 1: Insufficiently Strong Base. The base may not be strong enough to deprotonate acetonitrile effectively to generate the required nucleophile.

    • Solution: Switch to a stronger, non-nucleophilic base. Common choices include lithium diisopropylamide (LDA) or hexamethyldisilazide (LiHMDS).[6] Ensure the base is fresh and properly titrated if prepared in-house.

  • Potential Cause 2: Reaction Temperature is Too Low. While low temperatures are needed to prevent side reactions, an excessively low temperature can significantly slow down the desired reaction.

    • Solution: Monitor the reaction by TLC or LC-MS. If conversion is slow, consider slowly raising the temperature (e.g., from -78°C to -40°C) and monitoring for both product formation and the appearance of impurities.

Q: I am observing significant impurity formation during the cyanomethylation step. What can be done to improve the purity of the crude product?

A: Impurity formation is a common challenge, often due to side reactions like aldol condensation or epimerization.

  • Potential Cause 1: Aldol Side Reactions. The enolate of the 17-ketone can react with another molecule of the ketone, or acetonitrile can undergo self-condensation.

    • Solution: Maintain a low reaction temperature (typically -78°C). Add the ketone substrate slowly to a pre-formed solution of the deprotonated acetonitrile to ensure the ketone is always the limiting reagent in the immediate reaction environment.

  • Potential Cause 2: Base Degradation. The strong base might be degrading the starting material or product.

    • Solution: Ensure the reaction time is not unnecessarily long. Once the reaction is complete (as determined by in-process controls), quench it promptly with a suitable reagent (e.g., saturated ammonium chloride solution).

Troubleshooting Logic Flow

G start Low Yield or Purity in Cyanomethylation (Step 2) incomplete_rxn Is the reaction incomplete? start->incomplete_rxn Analyze by TLC/LC-MS impurity_issue Is there high impurity content? start->impurity_issue Analyze by LC-MS/NMR incomplete_rxn->impurity_issue No base_strength Check Base Strength & Freshness (Use LDA or LiHMDS) incomplete_rxn->base_strength Yes temp_control Lower Reaction Temperature (Maintain at -78°C) impurity_issue->temp_control Yes temp_opt Optimize Temperature (e.g., raise from -78°C to -60°C) base_strength->temp_opt solution_node Yield & Purity Improved temp_opt->solution_node addition_rate Slowly Add Substrate to Acetonitrile Anion temp_control->addition_rate quench Ensure Prompt Quenching Post-Reaction addition_rate->quench quench->solution_node

A decision tree for troubleshooting the cyanomethylation step.

Quantitative Data & Optimization

The following tables present hypothetical data to guide the optimization process.

Table 1: Optimization of Cyanomethylation Reaction Conditions

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)
1KOtBuTHF-40845
2LDATHF-78485
3LDATHF-40278 (w/ impurities)
4LiHMDSTHF-78488
5LiHMDSToluene-78675

Table 2: Effect of Ketalization Catalyst on Yield

EntryCatalyst (0.1 eq)Time (h)Yield (%)
1p-Toluenesulfonic Acid (pTSA)692
2Pyridinium p-TSA (PPTS)1285
3Amberlyst-151089
4No Catalyst24< 5

Experimental Protocols

Protocol 1: Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one

Materials:

  • Estra-4,9-diene-3,17-dione (1.0 eq)

  • Trimethyl orthoformate (10 eq)

  • Anhydrous Methanol

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add estra-4,9-diene-3,17-dione and anhydrous toluene.

  • Add anhydrous methanol and trimethyl orthoformate to the mixture.

  • Add pTSA to the flask and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (approx. 6-8 hours).

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of this compound (Cyanomethylation)

Materials:

  • 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq)

  • Anhydrous Acetonitrile (3.0 eq)

  • Lithium diisopropylamide (LDA) solution (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.

  • Add anhydrous THF and anhydrous acetonitrile to the flask and cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred acetonitrile/THF mixture, maintaining the temperature at -78°C. Stir for 30 minutes to ensure complete formation of the acetonitrile anion.

  • Dissolve the 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78°C and monitor its progress by TLC (approx. 4 hours).

  • Once the reaction is complete, quench by slowly adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

References

Technical Support Center: Dimethoxy Dienogest Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Dimethoxy Dienogest.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?

A1: Peak tailing for neutral or weakly acidic compounds like this compound (predicted pKa ≈ 13.57) is often attributed to secondary interactions with the stationary phase. While ionic interactions with residual silanols are a primary cause for basic compounds, with neutral molecules, hydrogen bonding between polar functional groups on the analyte and active sites on the silica packing material can lead to this issue. Other potential causes include column overload, extra-column volume, and column degradation.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Given its very high predicted pKa, this compound is expected to be in a neutral state across the typical pH range used in reverse-phase HPLC (pH 2-8). Therefore, significant changes in peak shape due to pH-induced ionization are unlikely. However, operating at a low pH (e.g., around 2.5-3.5) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing potential secondary interactions that can contribute to peak tailing.

Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?

A3: Yes, the choice and proportion of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different selectivities and abilities to mask secondary interaction sites on the stationary phase. If you are observing peak tailing with one solvent, trying the other or adjusting the gradient profile can sometimes improve peak symmetry.

Q4: What are the signs of column overload, and how can it be addressed?

A4: Column overload is characterized by a "shark-fin" or right-triangle peak shape, where the front of the peak is steep, and the tail is broad. This occurs when the amount of sample injected exceeds the capacity of the column. To address this, reduce the concentration of the sample or decrease the injection volume.

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing, splitting, or broadening that cannot be resolved by other troubleshooting steps, such as mobile phase optimization or system checks. A significant loss of resolution, a sudden increase in backpressure that cannot be cleared by washing, or a noticeable change in retention times for standard compounds are also indicators of a deteriorating column.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Checks & System Suitability

Before making significant changes to your method, ensure your HPLC system is performing correctly.

  • System Suitability Test: Perform a system suitability test according to the European Pharmacopoeia (Ph. Eur.) Monograph 2732 for Dienogest. The resolution between the Dienogest and this compound (Impurity F) peaks should be a minimum of 4.0.[1] Failure to meet this indicates a problem with the column, mobile phase, or instrument.

  • Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing, and ensure all connections are secure and properly fitted to reduce dead volume.

Step 2: Method-Related Troubleshooting

If the system is functioning correctly, the issue may lie within the analytical method.

dot

Caption: A workflow for troubleshooting peak tailing.

Potential Cause Recommended Action Quantitative Parameters to Consider
Inappropriate Mobile Phase pH Although this compound is neutral, a low pH can suppress silanol activity. Prepare a fresh mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).pH: 2.5 - 3.5
Suboptimal Mobile Phase Composition Prepare fresh mobile phase, ensuring accurate proportions and thorough mixing. Consider evaluating different organic modifiers (e.g., switching from acetonitrile to methanol or vice versa).Organic Modifier Concentration: Adjust by ±5%
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.Flush Volume: At least 10-20 column volumes
Column Degradation If the column is old or has been used extensively, it may be degraded. Replace with a new column of the same type.Column Efficiency: Monitor plate count and asymmetry factor
Sample Overload Reduce the concentration of the sample or the injection volume.Injection Volume: Reduce by 50% as a starting point
Inappropriate Sample Solvent The sample solvent should be as close in composition to the initial mobile phase as possible. If a stronger solvent is used for solubility, inject the smallest possible volume.
Step 3: Advanced Troubleshooting

If the above steps do not resolve the issue, consider these advanced strategies.

  • Use of Mobile Phase Additives: For persistent tailing due to silanol interactions, a small amount of a silanol-masking agent, such as triethylamine (TEA), can be added to the mobile phase. However, this can be an irreversible modification to the column.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded group may provide better peak shape for compounds susceptible to secondary interactions.

Experimental Protocol: Analysis of Dienogest and this compound (Impurity F)

This protocol is based on the European Pharmacopoeia Monograph 2732 for the related substances test of Dienogest.[1]

Chromatographic Conditions
Parameter Condition
Column Kinetex 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent end-capped extra-dense bonded octadecylsilyl silica gel for chromatography, 3.5 µm)[1]
Mobile Phase Gradient elution (Refer to the specific monograph for the exact gradient profile of water and acetonitrile)
Flow Rate Typically 1.0 - 1.5 mL/min (to be optimized)
Column Temperature 35 °C[2]
Detection Wavelength To be determined based on the UV spectra of Dienogest and this compound (a starting point could be around 240 nm or 305 nm as indicated for Dienogest in literature)[3]
Injection Volume 10 µL (can be optimized)
Sample Preparation
  • System Suitability Solution: Dissolve 2.5 mg of Dienogest for system suitability CRS (containing impurity F) in 2 mL of acetonitrile and dilute to 5.0 mL with water.[1]

  • Test Solution: Prepare a solution of the sample at a suitable concentration in the mobile phase or a solvent compatible with the initial mobile phase conditions.

System Suitability
  • The resolution between the peaks due to Dienogest and this compound (Impurity F) must be at least 4.0.[1]

dot

References

How to prevent the formation of Dimethoxy Dienogest in Dienogest synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dienogest Synthesis

Welcome to the technical support center for Dienogest synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during synthesis, with a specific focus on preventing the formation of the Dimethoxy Dienogest impurity.

Troubleshooting Guide

This guide addresses specific issues related to the formation of this compound and related impurities during the synthesis process.

Q1: I am observing a significant peak corresponding to this compound in my final product analysis. What is the primary cause?

A1: The presence of this compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, in your final product indicates an incomplete deprotection (hydrolysis) of its precursor, the 3,3-dimethoxy ketal intermediate.[1][2][3][4] This critical step involves an acid-catalyzed conversion of the 3-ketal into a 3-keto group and a subsequent shift of the double bonds to be in conjugation with this new keto group. An incomplete reaction is the most common cause for the persistence of this impurity.

Q2: My deketalization step is sluggish and results in a mixture of the desired Dienogest and a "diene impurity." How can I improve the conversion rate?

A2: The choice of acid and solvent system is critical for driving this reaction to completion. Using strong acids like hydrochloric acid, sulfuric acid, or hydrobromic acid can often lead to incomplete double bond migration, resulting in the formation of diene impurities.[1][5][6] To optimize this step, consider the following:

  • Acid Selection: Switching to perchloric acid has been shown to be highly effective in achieving a clean and complete conversion with minimal side products.[1][5][6]

  • Solvent System: Acetonitrile is the preferred solvent for this reaction. Studies have shown that it yields significantly lower levels of diene impurities compared to solvents like ethyl acetate or acetic acid.[5][6]

Q3: What are the optimal temperature conditions for the acid-catalyzed deprotection step to minimize impurity formation?

A3: Temperature control is crucial. The conversion of the dimethoxy intermediate to Dienogest using perchloric acid in acetonitrile should be carried out at a temperature ranging from 10°C to 50°C. For optimal results and to minimize degradation or side reactions, a controlled temperature range of 20°C to 30°C is highly recommended.[6]

Q4: Despite optimizing the reaction conditions, I still have unacceptable levels of this compound. How can I purify my crude product effectively?

A4: If the impurity persists, a final purification step is necessary. An effective method for purifying crude Dienogest is crystallization. A well-documented procedure involves using a solvent mixture of dimethylformamide (DMF) and water.[1][2] This crystallization process has been shown to effectively reduce the diene impurity to levels as low as 0.02%, yielding a high-purity final product suitable for pharmaceutical use.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 102193-41-9) is a key process-related impurity in the synthesis of Dienogest.[3][4] It is the immediate precursor to the final active pharmaceutical ingredient, differing by the presence of a dimethoxy ketal at the C3 position instead of a keto group.[1][3] It is also referred to as Dienogest Impurity E.[3][4]

Q2: Why is it crucial to control the level of this compound?

A2: In pharmaceutical manufacturing, strict control of impurities is required by regulatory agencies to ensure the safety and efficacy of the final drug product. The presence of process-related impurities like this compound above specified limits (e.g., typically less than 0.15% for known impurities) can affect the drug's stability, bioavailability, and potentially cause adverse effects.

Q3: What analytical method is used to detect and quantify this compound?

A3: The standard method for detecting and quantifying this compound and other related impurities is High-Performance Liquid Chromatography (HPLC).[1][5] A reversed-phase HPLC method, often with a C18 column and a mobile phase consisting of a water/acetonitrile mixture, is typically employed to achieve good separation of Dienogest from its impurities.[7] Purity is often reported as area percentage from the HPLC chromatogram.[1][5]

Data Presentation

The selection of the acid catalyst and solvent has a profound impact on the purity of the final Dienogest product. The table below summarizes the results from studies investigating these effects on the formation of a key diene impurity during the deketalization step.

Acid CatalystSolventDienogest Purity (%)Diene Impurity (%)Reference
Sulfuric AcidVariousIncomplete ConversionVariable, High[1][5]
Hydrochloric AcidVariousIncomplete ConversionVariable, High[1][5]
Acetic AcidAcetic AcidLowerHigher than Acetonitrile[5][6]
p-Toluene Sulfonic AcidVariousIncomplete ConversionVariable, High[5][6]
Perchloric Acid Acetonitrile ~99.5% ≤ 0.15% [5][6]

Table 1: Effect of Acid and Solvent on Dienogest Purity.

Experimental Protocols

Protocol 1: Optimized Deprotection of 3,3-Dimethoxy Dienogest Intermediate

This protocol describes the optimized conversion of the dimethoxy ketal intermediate to Dienogest with minimal impurity formation.

  • Reaction Setup: Charge a suitable reaction vessel with the 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene intermediate (1 equivalent).

  • Solvent Addition: Add acetonitrile (approx. 5-10 volumes relative to the starting material). Stir the mixture to ensure complete dissolution or a homogenous slurry.

  • Temperature Control: Cool the reaction mixture to the target temperature range of 20-30°C using a water bath.

  • Catalyst Addition: Slowly add a solution of perchloric acid (a catalytic amount, to be optimized) to the stirred mixture while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically <0.2% remaining). The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the perchloric acid.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Dienogest.

  • Purification: Proceed with crystallization from a dimethylformamide/water mixture if further purification is required.[1]

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of Dienogest and the this compound impurity.

  • Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis or PDA detector set at an appropriate wavelength (e.g., 297-305 nm).[7][8]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/water mixture (e.g., 50:50 v/v).[7]

  • Procedure:

    • Prepare a standard solution of Dienogest and a reference standard for this compound impurity in the diluent.

    • Prepare the sample solution of the reaction mixture or final product at a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times relative to the standards.

    • Calculate the percentage of the impurity using the peak area percentage method.

Visualizations

Diagram 1: Dienogest Synthesis Pathway and Impurity Formation

G start_node This compound (Precursor/Impurity) process_node process_node start_node->process_node Acid Hydrolysis (Deketalization) product_node Dienogest (Target Product) process_node->product_node Optimal Conditions (Perchloric Acid, Acetonitrile, 20-30°C) impurity_node Incomplete Conversion (Impurity Remains) process_node->impurity_node Suboptimal Conditions (Wrong Acid/Solvent, Incomplete Reaction)

Caption: Key conversion step in Dienogest synthesis.

Diagram 2: Troubleshooting Workflow for Impurity Detection

G start_node Impurity Detected: High this compound q1 Check Reaction Conditions start_node->q1 cause1 Incorrect Acid Used (e.g., HCl, H2SO4) q1->cause1 Acid? cause2 Suboptimal Solvent (e.g., Ethyl Acetate) q1->cause2 Solvent? cause3 Incorrect Temperature q1->cause3 Temp? cause4 Insufficient Reaction Time q1->cause4 Time? sol1 Solution: Use Perchloric Acid cause1->sol1 sol2 Solution: Use Acetonitrile cause2->sol2 sol3 Solution: Maintain 20-30°C cause3->sol3 sol4 Solution: Monitor by HPLC Until Completion cause4->sol4

Caption: A logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Dienogest Impurity Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass spectrometry sensitivity for the analysis of Dienogest and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Dienogest?

A1: Dienogest impurities typically arise during the synthesis process or as degradation products.[1] Common impurities are often structurally similar to Dienogest and are monitored to ensure the safety and efficacy of the final drug product.[1] Some of the known impurities include Dienogest EP Impurity A, Impurity B, Impurity C, Impurity F, and others. These are available as reference standards from various suppliers for method development and validation.[1]

Q2: What is a typical precursor-to-product ion transition for Dienogest in positive ion ESI-MS/MS?

A2: A commonly used and sensitive precursor-to-product ion transition for Dienogest in positive ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is m/z 312.3 → 135.3.[2] This transition is often used for quantification in pharmacokinetic studies.[2]

Q3: What are some general strategies to improve the sensitivity of my LC-MS method for Dienogest impurities?

A3: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix components that can cause ion suppression.[3][4]

  • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Acidic modifiers like formic acid are commonly used in positive ESI mode to promote protonation.[3]

  • Ion Source Parameters: Fine-tune the ESI source parameters, such as capillary voltage, gas flows (nebulizing and drying gas), and temperature, to maximize the ion signal for Dienogest and its impurities.

  • MS/MS Parameters: Optimize the collision energy for each specific impurity to ensure the most abundant and stable fragment ion is produced, leading to a better signal-to-noise ratio.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of samples from complex matrices like pharmaceutical formulations. To mitigate these effects:

  • Improve Chromatographic Separation: Ensure that the impurities are well-separated from the active pharmaceutical ingredient (API) and any excipients.

  • Use a Divert Valve: Program a divert valve to send the highly concentrated API peak to waste, preventing it from entering and contaminating the mass spectrometer source.[3]

  • Employ Stable Isotope-Labeled Internal Standards: When available, these are the gold standard for compensating for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analytes of interest to mimic the matrix effects seen in the samples.

Troubleshooting Guide

Issue 1: Low or No Signal for a Specific Dienogest Impurity

Possible Causes and Solutions:

  • Incorrect MS/MS Transition: You may be monitoring for a fragment that is not efficiently produced for that specific impurity.

    • Solution: If you have an impurity standard, perform a product ion scan to identify the most abundant fragment ions and select the optimal transition for your multiple reaction monitoring (MRM) method.

  • Poor Ionization of the Impurity: The impurity may not ionize well under the current ESI conditions.

    • Solution: Experiment with different mobile phase additives (e.g., ammonium formate) or consider a different ionization mode if your instrument allows (e.g., atmospheric pressure chemical ionization - APCI).

  • Degradation of the Impurity: The impurity may be unstable in the sample solvent or during the analytical run.

    • Solution: Prepare fresh samples and standards. Investigate the stability of the impurity in different solvents and at different temperatures.

  • Concentration Below the Limit of Detection (LOD): The amount of the impurity in your sample may be too low to be detected by your current method.

    • Solution: Concentrate your sample using SPE or LLE. Optimize your LC-MS method for higher sensitivity (see Q3 in the FAQ).

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

  • Column Overload: Injecting too much of the sample, especially with a high concentration of the API, can lead to poor peak shape.

    • Solution: Dilute your sample or reduce the injection volume. Use a divert valve to prevent the main Dienogest peak from overloading the column and detector.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic form.

  • Secondary Interactions with the Column: Residual silanol groups on the stationary phase can interact with the analytes, causing peak tailing.

    • Solution: Use a well-end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase (be cautious as this can suppress ionization in positive ESI).

Issue 3: High Background Noise or Contamination

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.[3]

  • Carryover from Previous Injections: Dienogest or its impurities may adsorb to parts of the LC system and elute in subsequent runs.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. Inject blanks between samples to monitor for carryover.

  • Contaminated MS Ion Source: The ion source can become contaminated over time, especially when analyzing high concentrations of API.

    • Solution: Regularly clean the ion source components according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the available quantitative data for Dienogest from various LC-MS/MS methods. Data for specific impurities is often limited in publicly available literature and may need to be determined during in-house method validation.

AnalyteMatrixLLOQ / Calibration RangeReference
DienogestHuman Plasma1.003 - 200.896 ng/mL[2]
DienogestHuman Plasma5 - 100 ng/mL[5][6]
DienogestSerum0.009 - 10 ng/mL (LLOQ: 0.009 ng/mL)[7]
DienogestRat Plasma1.0 µg/mL (LOQ)[8]

Experimental Protocols

Protocol 1: Sample Preparation of Dienogest Tablets for LC-MS Analysis

This protocol is a general guideline and should be optimized for your specific tablet formulation.

  • Tablet Powder Preparation: Weigh and finely powder a representative number of Dienogest tablets (e.g., 20 tablets).

  • Extraction: Accurately weigh a portion of the tablet powder equivalent to a single dose of Dienogest and transfer it to a volumetric flask.

  • Dissolution: Add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the Dienogest and its impurities. The choice of solvent may need to be optimized based on the solubility of the impurities.

  • Sonication and Dilution: Sonicate the flask for a specified time (e.g., 15-30 minutes) to ensure complete dissolution. Dilute to the mark with the same solvent.

  • Centrifugation/Filtration: Centrifuge an aliquot of the solution to pelletize any insoluble excipients. Filter the supernatant through a 0.22 µm filter (e.g., PTFE or PVDF) suitable for LC-MS analysis.

  • Further Dilution: Perform further dilutions as necessary to bring the concentration of Dienogest and its impurities within the calibration range of your LC-MS method.

Protocol 2: LC-MS/MS Method for Dienogest Analysis

This is a starting point for an LC-MS/MS method, based on a published method for Dienogest in plasma, which can be adapted for impurity analysis.[2]

  • LC System: UPLC or HPLC system capable of binary or quaternary gradients.

  • Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[2]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Develop a gradient to separate the impurities from the main Dienogest peak. A typical starting point could be a linear gradient from 30% B to 90% B over 10-15 minutes.

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Dienogest: m/z 312.3 → 135.3[2]

    • Impurities: To be determined by infusing impurity standards and performing product ion scans.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tablet Weigh and Powder Tablets Extract Extract with Solvent Tablet->Extract Sonicate Sonicate and Dilute Extract->Sonicate Filter Centrifuge/Filter Sonicate->Filter Dilute Final Dilution Filter->Dilute LC_Separation LC Separation Dilute->LC_Separation Inject Sample ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Acquire Data Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Low/No Impurity Signal Check_Transition Correct MS/MS Transition? Start->Check_Transition Check_Ionization Good Ionization? Check_Transition->Check_Ionization Yes Optimize_MS Optimize Collision Energy/ Select New Transition Check_Transition->Optimize_MS No Check_Concentration Above LOD? Check_Ionization->Check_Concentration Yes Optimize_Mobile_Phase Change Mobile Phase Additive Check_Ionization->Optimize_Mobile_Phase No Concentrate_Sample Concentrate Sample (SPE/LLE) Check_Concentration->Concentrate_Sample No Success Signal Improved Check_Concentration->Success Yes Optimize_MS->Success Optimize_Mobile_Phase->Success Concentrate_Sample->Success Dienogest_Fragmentation Dienogest Dienogest m/z 312.3 [M+H]+ Fragment1 Fragment m/z 135.3 Dienogest->Fragment1 Collision-Induced Dissociation (CID)

References

Technical Support Center: Dienogest Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Dienogest . The compound "Dimethoxy Dienogest" is not a standard recognized pharmaceutical substance; it is presumed the user is inquiring about the widely used progestin, Dienogest.

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Dienogest in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dienogest solution appears to be degrading. What are the common causes?

A1: Dienogest is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are pH, exposure to oxidative agents, and light. Forced degradation studies have shown that Dienogest degrades under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1]

Q2: I am preparing an aqueous buffered solution of Dienogest. How long can I expect it to be stable?

A2: Aqueous solutions of Dienogest have limited stability and it is recommended not to store them for more than one day.[2] For maximum solubility in aqueous buffers, it is advised to first dissolve Dienogest in an organic solvent like ethanol and then dilute it with the chosen aqueous buffer.[2]

Q3: What are the best practices for preparing a stable stock solution of Dienogest?

A3: For stable stock solutions, it is recommended to use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[2] These stock solutions should be stored at -20°C for long-term stability, where they can be stable for at least four years.[2] When preparing the solution, it is good practice to purge the solvent with an inert gas.[2]

Q4: I need to work with Dienogest under acidic or basic conditions. How stable is it?

A4: Dienogest shows significant degradation in both acidic and basic environments. Forced degradation studies, where a solution was refluxed at 45°C, indicated degradation in the presence of both 1M HCl and 1M NaOH.[1][3] Therefore, prolonged exposure to strong acids or bases should be avoided if the integrity of the compound is critical.

Q5: Is Dienogest sensitive to light?

A5: Yes, Dienogest is sensitive to light and undergoes rapid direct photolysis.[4][5][6] Exposure to both sunlight and UV light can cause degradation.[3] It is crucial to protect Dienogest solutions from light by using amber vials or covering the container with aluminum foil during experiments and storage.

Q6: Can I expect degradation of Dienogest in the presence of oxidizing agents?

A6: Yes, Dienogest is susceptible to oxidative degradation. Studies have shown that refluxing a solution of Dienogest with hydrogen peroxide leads to degradation.[1][3] It is advisable to avoid contact with strong oxidizing agents.

Quantitative Stability Data

The following table summarizes the results from forced degradation studies on Dienogest, providing an indication of its stability under various stress conditions.

Stress ConditionExposure Time & TemperatureObservation
Acid Hydrolysis (1M HCl)30 minutes at 45°CSignificant Degradation
Base Hydrolysis (1M NaOH)15 minutes at 45°CSignificant Degradation
Oxidative (2.5% H₂O₂)30 minutes at 45°CSignificant Degradation
Aqueous Hydrolysis (Purified Water)3 hours at 45°CDegradation Observed
Photolytic (Sunlight) Exposure to 1.2 Million Lux HoursDegradation Observed
Photolytic (UV Light) Exposure to 200 Watts/m²Degradation Observed
Thermal (Dry Heat) 15 hours at 105°CDegradation Observed
Humidity 7 days at 25°C and 90% RHDegradation Observed

Table compiled from data in reference[1].

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Dienogest

This protocol describes a general procedure for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to analyze Dienogest and its degradation products.

1. Materials and Reagents:

  • Dienogest reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

2. Chromatographic Conditions (Example):

  • Column: Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent[7]

  • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 300 nm[8]

  • Injection Volume: 10 µL[8]

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Dienogest in the mobile phase or methanol at a concentration of approximately 40 µg/mL.[8]

  • Test Solution (for forced degradation): Prepare a solution of Dienogest in the relevant stressor (e.g., 1M HCl, 1M NaOH, 3% H₂O₂) and incubate under the desired stress conditions (e.g., heat, light). After incubation, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the intact Dienogest.

  • Inject the stressed samples (test solutions).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the Dienogest peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the Dienogest peak and from each other.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Dienogest Stock Solution B Acid Hydrolysis (HCl) A->B Expose to stress C Base Hydrolysis (NaOH) A->C Expose to stress D Oxidation (H2O2) A->D Expose to stress E Photolysis (UV/Sunlight) A->E Expose to stress F Thermal Stress (Heat) A->F Expose to stress G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H RP-HPLC Analysis G->H I Analyze Data (Peak Purity, Mass Balance) H->I

Caption: Workflow for a forced degradation study of Dienogest.

Logical Diagram of Dienogest Degradation Pathways

G cluster_products Degradation Products Dienogest Dienogest in Solution P1 Hydrolytic Degradants Dienogest->P1 Acid/Base Conditions P2 Oxidative Degradants Dienogest->P2 Oxidizing Agents P3 Photolytic Degradants Dienogest->P3 Light Exposure

References

Technical Support Center: Addressing Matrix Effects in Dimethoxy Dienogest Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Dimethoxy Dienogest. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from plasma or serum, endogenous components like phospholipids, salts, and proteins can cause these effects.[2][3] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other studies.[4]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column.[2] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Quantitative Spiking (Post-Extraction Spike Method): This is a quantitative approach where a known amount of this compound is spiked into a blank, extracted matrix. The response is then compared to the response of the same amount of analyte in a neat (pure) solvent. The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression or enhancement.[3]

Q3: What is a suitable internal standard (IS) for this compound analysis and why is it important?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. If a SIL-IS is not available, a structurally similar compound, such as Dienogest-d6 or another progestin like Levonorgestrel d6, can be used.[5][6] An appropriate IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of the method.[2]

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a viable strategy to mitigate these issues, although a decrease in sensitivity might be observed.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.Optimize the chromatographic gradient to better separate this compound from interfering peaks. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18).[5]
High Variability in QC Samples Inconsistent matrix effects between different lots of biological matrix.Evaluate matrix effects across at least six different lots of blank matrix during method validation.[3] Ensure the chosen internal standard effectively tracks the analyte's behavior.
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), try different organic solvents. For Solid-Phase Extraction (SPE), test different sorbents and elution solvents.
Significant Ion Suppression High concentration of co-eluting phospholipids or other matrix components.Implement a more rigorous sample cleanup method. Consider switching from Protein Precipitation (PPT) to LLE or SPE. Phospholipid removal plates can also be effective.
Inconsistent Results in Incurred Samples Presence of metabolites or other in-vivo generated components causing interference.Re-evaluate method selectivity using incurred samples. Adjust chromatographic conditions to separate metabolites from the parent drug.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is adapted from a validated method for Dienogest.[5]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., Levonorgestrel d6 in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:5 mM ammonium acetate).[5]

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general procedure for steroids and should be optimized for this compound.

  • Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.

    • Vortex and load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect HighModerateLow
Recovery Moderate to HighHighHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Automation Potential HighModerateHigh

This table provides a general comparison. Actual performance will depend on the specific analyte and optimization of the method.

Table 2: Example LC-MS/MS Parameters for Dienogest Analysis

Parameter Condition Reference
LC Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[5]
Flow Rate 0.60 mL/min[5]
Ionization Mode Positive Ion Electrospray (ESI+)[5]
MRM Transition (Dienogest) m/z 312.30 → 135.30[5]
MRM Transition (IS - Levonorgestrel d6) m/z 319.00 → 251.30[5]

These parameters for Dienogest can serve as a starting point for the development of a method for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_processing data_processing detection->data_processing Data Processing & Quantification

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results? matrix_effect Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->matrix_effect is_check Is Internal Standard Appropriate? matrix_effect->is_check Significant Matrix Effect Observed solution Reliable Bioanalytical Method matrix_effect->solution No Significant Matrix Effect sample_prep Optimize Sample Preparation is_check->sample_prep IS does not compensate is_check->solution IS compensates effectively chromatography Optimize Chromatography sample_prep->chromatography Matrix effects persist sample_prep->solution Matrix effects eliminated chromatography->solution

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

References

Enhancing the dissolution rate of poorly soluble progestins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the dissolution rate of poorly soluble progestins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the dissolution rate of poorly soluble progestins like progesterone?

A1: The primary methods focus on increasing the drug's surface area and/or its apparent solubility. Key strategies include:

  • Solid Dispersions: Dispersing the progestin in a hydrophilic polymer matrix at a molecular level. This can convert the drug to a more soluble amorphous form and improve its wettability.[1][2]

  • Cyclodextrin Complexation: Encapsulating the progestin molecule within a cyclodextrin host molecule. This forms an inclusion complex with a hydrophilic exterior, increasing the apparent water solubility of the drug.[3][4][5]

  • Particle Size Reduction: Decreasing the particle size of the progestin through micronization or nanosizing. This increases the surface-area-to-volume ratio, which generally leads to a faster dissolution rate.[6][7][8]

  • Co-crystals: Incorporating the progestin into a crystalline structure with a co-former molecule. This can alter the physicochemical properties of the progestin, leading to improved solubility and dissolution.[9]

Q2: How do solid dispersions improve the dissolution of progestins?

A2: Solid dispersions enhance progestin dissolution through several mechanisms:

  • Particle Size Reduction: The progestin is dispersed at a molecular level within a polymer matrix, effectively reducing its particle size to the smallest possible unit.[10]

  • Amorphous State: The process can convert the crystalline, less soluble form of the progestin into a higher-energy, more soluble amorphous state.[10]

  • Improved Wettability: The hydrophilic carrier polymer improves the wetting of the hydrophobic progestin particles, facilitating dissolution.

  • Inhibition of Recrystallization: The polymer matrix can prevent the amorphous progestin from converting back to its less soluble crystalline form.[11]

Q3: What is the mechanism behind cyclodextrin complexation for solubility enhancement?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][5] They form inclusion complexes by encapsulating a poorly water-soluble guest molecule, such as a progestin, within this cavity.[1][4] The hydrophilic exterior of the cyclodextrin molecule renders the entire complex water-soluble, thereby increasing the apparent solubility of the progestin.[12] No covalent bonds are formed; the progestin is held within the cavity by non-covalent interactions like van der Waals forces.[12]

Q4: Is smaller always better when it comes to particle size reduction?

A4: Generally, reducing particle size increases the surface area, which enhances the dissolution rate.[6] However, excessive micronization can sometimes have a counterproductive effect, especially in suspensions, where it can lead to increased viscosity that may hinder dissolution.[13] It is crucial to find the optimal particle size range for a specific formulation.

Experimental Protocols

Protocol 1: Preparation of Progesterone Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology described for preparing progesterone solid dispersions with various polymers.[14][15]

Materials:

  • Progesterone (PG)

  • Polymer carrier (e.g., HPMCAS, PVP, HPMC)[14]

  • Acetone (or another suitable solvent)

Procedure:

  • Prepare a 3:1 weight ratio mixture of progesterone and the chosen polymer.[14]

  • Dissolve 1 g of the mixture in 50 mL of acetone with agitation for approximately 20 minutes until a clear solution is formed.[14][15]

  • Transfer the solution to a round-bottom flask.

  • Remove the acetone using a rotary evaporator at 40°C.[14][15]

  • Dry the resulting solid film under vacuum for 24 hours to ensure complete removal of any residual solvent.[14][15]

  • The dried solid dispersion can then be ground and sieved to obtain a uniform powder.[7]

Protocol 2: Preparation of Progesterone-Cyclodextrin Inclusion Complexes

This protocol outlines the preparation of progesterone-cyclodextrin complexes, a method shown to significantly enhance solubility.[16]

Materials:

  • Progesterone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Organic solvent (e.g., ethanol, methanol)[17]

  • Deionized water

Procedure (Freeze-Drying Method): [18]

  • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water.[18]

  • Separately, dissolve progesterone in a minimal amount of organic solvent.[17]

  • Slowly add the progesterone solution to the aqueous cyclodextrin solution while stirring.[17]

  • Continue stirring the mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., one week) to allow for complex formation.[18]

  • Filter the resulting solution to remove any un-complexed progesterone.[18]

  • Freeze the solution (e.g., at -50°C) and then lyophilize (freeze-dry) it to obtain a powder of the progesterone-cyclodextrin inclusion complex.[18]

Protocol 3: Dissolution Testing for Progesterone Formulations

This protocol is a general guideline for assessing the dissolution rate of enhanced progestin formulations, based on methods developed for progesterone capsules.[13]

Apparatus: USP Apparatus 3 (Reciprocating Cylinder)[13] Dissolution Medium: 250 mL of phosphate buffer at pH 6.8 containing 4% sodium lauryl sulfate (SLS)[13] Temperature: 37°C ± 0.5°C[13] Agitation Speed: 30 dips per minute[13] Sampling Times: 5, 10, 15, 20, 30, 40, 60, 90, and 120 minutes[9]

Procedure:

  • Place the progesterone formulation (e.g., solid dispersion, cyclodextrin complex) into the reciprocating cylinder.

  • Begin the dissolution test under the specified conditions.

  • At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.[9]

  • Filter the samples and analyze the concentration of dissolved progesterone using a validated analytical method, such as HPLC.

Data Presentation

Table 1: Solubility Enhancement of Progesterone with Solid Dispersions

Polymer CarrierPreparation MethodDrug-to-Polymer RatioResulting Solubility (µg/mL)Fold Increase vs. Pure Drug
HPMCASSolvent Evaporation3:123.21~3.3
PVPSolvent Evaporation3:126.34~3.8
HPMCCo-milling1:334.21~4.9
HPMCASCo-milling1:382.13~11.7
Pure Progesterone--~7.0[15]1.0
(Data sourced from a study by Al-Rawashdeh and Dwivedi, 2020)[14][19]

Table 2: Solubility Enhancement of Progesterone with Cyclodextrins

Cyclodextrin TypeMolar Ratio (Progesterone:CD)Resulting Solubility (mg/mL)Fold Increase vs. Pure Drug
HP-β-CD1:2up to 50~7140
β-CD2:1-Significant Enhancement
γ-CD3:2-Significant Enhancement
Pure Progesterone-~0.0071.0
(Data compiled from multiple sources)[16][20]

Table 3: Impact of Particle Size on Progesterone Bioaccessibility

FormulationMean Particle SizeOverall Bioaccessibility (%)
Micronized Progesterone< 6 µm21.8
Milled Progesterone~92 µm1.9
(Data from a study by Gubbannavar et al., 2015)[21]

Visualizations

experimental_workflow Experimental Workflow for Enhancing Progestin Dissolution cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation start Poorly Soluble Progestin sd Solid Dispersion (Solvent Evaporation/Co-milling) start->sd Select Method cd Cyclodextrin Complex (Freeze-Drying/Kneading) start->cd Select Method micronize Particle Size Reduction (Micronization/Nanosizing) start->micronize Select Method dsc DSC (Thermal Analysis) sd->dsc Characterize xrd XRD (Crystallinity) sd->xrd Characterize ftir FTIR (Interactions) sd->ftir Characterize sem SEM (Morphology) sd->sem Characterize cd->dsc Characterize cd->xrd Characterize cd->ftir Characterize cd->sem Characterize micronize->sem Characterize psa Particle Size Analysis micronize->psa Characterize dissolution In Vitro Dissolution Testing dsc->dissolution Evaluate xrd->dissolution Evaluate ftir->dissolution Evaluate sem->dissolution Evaluate psa->dissolution Evaluate result Enhanced Dissolution Rate dissolution->result

Caption: Workflow for developing and evaluating enhanced progestin formulations.

solid_dispersion_mechanism Mechanism of Dissolution Enhancement by Solid Dispersion cluster_initial Initial State cluster_final Solid Dispersion State progestin Crystalline Progestin (Low Solubility) process Solid Dispersion Process (e.g., Solvent Evaporation) progestin->process polymer Hydrophilic Polymer polymer->process dispersion Amorphous Progestin Molecularly Dispersed in Polymer Matrix process->dispersion dissolution Contact with Aqueous Medium dispersion->dissolution release Rapid Release of Progestin Molecules dissolution->release

Caption: How solid dispersions transform crystalline drugs for faster dissolution.

cyclodextrin_mechanism Mechanism of Cyclodextrin Inclusion Complexation progestin Poorly Soluble Progestin Molecule plus + progestin->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cd equilibrium (in water) cd->equilibrium complex Water-Soluble Inclusion Complex equilibrium->complex

References

Minimizing on-column degradation of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Dimethoxy Dienogest during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability a concern?

This compound is recognized as an impurity of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] As a related substance, its accurate quantification is critical for the quality control and stability assessment of Dienogest drug products. On-column degradation of this compound can lead to inaccurate analytical results, such as underestimation of the impurity content and the appearance of factitious degradation peaks, ultimately impacting regulatory compliance and drug safety.

Q2: What are the likely causes of on-column degradation of this compound?

Based on the chemistry of related steroid compounds like Dienogest and general principles of chromatography, the on-column degradation of this compound is likely influenced by several factors:

  • Mobile Phase pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of labile functional groups. For steroid hormones, maintaining a pH range of 4-8 is generally recommended for stability.[2]

  • Stationary Phase Interactions: The surface of silica-based columns, particularly the presence of acidic silanol groups, can act as a catalyst for degradation.[3]

  • Temperature: Elevated column temperatures, while often used to improve peak shape and reduce viscosity, can accelerate degradation reactions.[2]

  • Mobile Phase Composition: The organic solvent and additives used in the mobile phase can influence the stability of the analyte.

  • Exposure to Light: While primarily a concern for sample storage, photodegradation can occur if the sample is exposed to UV light for extended periods, and this has been observed for Dienogest.[4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to on-column degradation.

Issue 1: Appearance of Unexpected Peaks or High Impurity Profile

Possible Cause: On-column degradation of this compound.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: If using a pH outside the 4-8 range, consider adjusting it to a more neutral pH to minimize acid or base-catalyzed hydrolysis.

  • Assess Column Temperature: If operating at a high temperature, try reducing the column temperature to see if the degradant peaks decrease.

  • Column Selection:

    • Consider using a column with end-capping to minimize the interaction with acidic silanol groups.

    • Switching to a different stationary phase chemistry (e.g., a polymer-based column) might prevent degradation.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch and potential on-column precipitation or degradation.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause: While often related to chromatographic conditions, poor peak shape can also be an indicator of on-column degradation, where the analyte is continuously degrading as it passes through the column.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Ensure the mobile phase is well-mixed and degassed.[9]

    • Adjust the organic solvent-to-aqueous buffer ratio.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities that might be catalyzing degradation.[8]

  • Lower Injection Volume/Concentration: Overloading the column can lead to peak shape issues and may exacerbate on-column degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dienogest

This protocol is adapted from a stability-indicating method development study for Dienogest and can be a good starting point for investigating the stability of this compound.[4][5]

Objective: To assess the stability of the analyte under various stress conditions.

Methodology:

  • Acid Degradation: Reflux the sample solution with 1M HCl at 45°C for 30 minutes.[4][5]

  • Base Degradation: Reflux the sample solution with 1M NaOH at 45°C for 15 minutes.[4][5]

  • Oxidative Degradation: Reflux the sample solution with 2.5% Hydrogen Peroxide at 45°C for 30 minutes.[4][5]

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 15 hours.[5]

  • Photodegradation: Expose the sample solution to sunlight for 1.2 Million Lux Hours or UV-light at 200 Watts/m².[4][5]

  • Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products.

Data Presentation

The following table summarizes the typical extent of degradation observed for Dienogest under forced degradation conditions, which can provide insights into the potential lability of this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Dienogest
Acidic1M HCl30 min45°CData not specified
Basic1M NaOH15 min45°CData not specified
Oxidative2.5% H₂O₂30 min45°CData not specified
Thermal (Dry Heat)-15 hours105°CData not specified
Photolytic (Sunlight)1.2 Million Lux Hours-AmbientData not specified
Photolytic (UV)200 Watts/m²-AmbientData not specified

Note: Specific quantitative degradation percentages for Dienogest were not available in the cited literature, but the conditions listed were sufficient to cause degradation.

Visualizations

Logical Workflow for Troubleshooting On-Column Degradation

A Start: Unexpected Peaks or Poor Peak Shape B Step 1: Evaluate Mobile Phase pH (Is it outside pH 4-8?) A->B C Adjust pH to be within 4-8 range B->C Yes D Step 2: Assess Column Temperature (Is it elevated?) B->D No C->D J Problem Resolved C->J If resolved E Reduce column temperature D->E Yes F Step 3: Evaluate Stationary Phase (Is it a standard silica column?) D->F No E->F E->J If resolved G Consider end-capped column or alternative chemistry F->G Yes H Step 4: Check Sample Solvent (Is it different from mobile phase?) F->H No G->H G->J If resolved I Dissolve sample in mobile phase H->I Yes K Problem Persists H->K No I->J

Caption: Troubleshooting workflow for on-column degradation.

Potential Degradation Pathway of a Dienogest-Related Compound

A This compound B Hydrolysis (Acid/Base Catalyzed) A->B C Oxidation A->C D Photodegradation A->D E Hydrolyzed Product(s) B->E F Oxidized Product(s) C->F G Photodegradant(s) D->G

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refinement of Crystallization Methods to Isolate Pure Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dimethoxy Dienogest. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization methods to isolate pure this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a template for crystallization.

  • Increase Supersaturation: Your solution may not be saturated enough. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

  • Cool to a Lower Temperature: If you have been cooling the solution at room temperature or in a refrigerator, try using an ice bath or a freezer to further decrease the solubility.

  • Check Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures. You may need to reconsider your solvent system.

Q2: The crystallized product is oily or appears as a gum. How can I obtain solid crystals?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent system. To address this:

  • Increase Solvent Volume: Add more of the primary solvent to the mixture and heat until the oil fully redissolves. Then, allow the solution to cool more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice.

  • Modify Solvent System: If using a mixed-solvent system, you may have added the anti-solvent too quickly. Try adding the anti-solvent more slowly while the solution is warm and well-stirred.

  • Lower the Dissolution Temperature: Dissolve the crude material at a slightly lower temperature to avoid exceeding the melting point of the solvated compound.

Q3: The yield of my crystallized product is very low. How can I improve it?

A3: A low yield can be frustrating, but there are several ways to optimize it:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Excess solvent will retain more of the compound in the solution upon cooling.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Gradual cooling generally leads to larger, purer crystals and better recovery.

  • Recover from Mother Liquor: A significant amount of your product may remain in the filtrate (mother liquor). You can try to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

Q4: The purity of my this compound is not satisfactory after one crystallization. What are the next steps?

A4: If the purity, as determined by methods like HPLC, is not at the desired level, consider the following:

  • Recrystallization: A second crystallization of the obtained product will often significantly improve purity.

  • Solvent Choice: The chosen solvent may not be effective at leaving impurities behind in the solution. Experiment with different solvent systems. For steroid compounds, mixtures of a good solvent (like acetone, ethyl acetate, or methanol) and an anti-solvent (like water or heptane) are often effective.

  • Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of your desired product.

  • Washing: Ensure you are washing the filtered crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q: What is the role of this compound in the synthesis of Dienogest?

A: this compound, or (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, is a key intermediate in some synthetic routes to Dienogest. It is the precursor that undergoes deprotection of the ketal group to form the final active pharmaceutical ingredient, Dienogest[1]. Therefore, isolating pure this compound is a critical step to ensure the final purity of Dienogest.

Q: What are the most common impurities found with this compound?

A: Impurities can include unreacted starting materials from the synthesis of Dienogest, byproducts from side reactions, and degradation products[2]. Specifically, during the synthesis of Dienogest from its precursors, related steroid compounds can be present[2]. Effective crystallization is designed to separate this compound from these structurally similar compounds.

Q: Which analytical methods are suitable for determining the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Dienogest and its intermediates like this compound[1][3]. Other methods such as Gas Chromatography (GC) may also be used depending on the volatility and thermal stability of the impurities. Spectrophotometric methods can also be employed for quantification[4].

Q: What is the importance of controlling the cooling rate during crystallization?

A: The cooling rate is a critical parameter that influences nucleation and crystal growth. A slow cooling rate generally leads to the formation of larger and purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while rejecting impurities. Rapid cooling can lead to the formation of many small crystals (fines) or the trapping of impurities within the crystal structure[5].

Data Presentation

Table 1: Solvent Systems for Dienogest and Related Steroid Crystallization
Solvent System (v/v)CompoundNotesReference
Dimethylformamide / WaterDienogestEffective for purification to >99.9% purity.[1][3]
MethanolDienogestA common solvent for recrystallization of steroids.[3]
AcetoneDienogestUsed for crystallization to achieve high purity.[3]
Ethyl AcetateDienogestAnother common solvent for steroid recrystallization.[3]
AcetonitrileDienogestCan be used for purification.[3]
Ethanol / WaterDienogestAqueous mixtures are often used to modulate solubility.[3]
Methanol / Watertrans-cinnamic acidA model for mixed-solvent crystallization of organic compounds.[6]
Table 2: Indicative Parameters for a Refined Crystallization of this compound
ParameterValueNotes
Solvent System Acetone / WaterAcetone is a good solvent for steroids, and water acts as an effective anti-solvent.
Initial Concentration ~50 mg/mL in AcetoneThis is an estimated starting point and should be optimized.
Dissolution Temperature 45-55 °CHeat gently to ensure complete dissolution.
Anti-solvent (Water) Addition Added dropwise until persistent cloudinessIndicates the solution is reaching saturation.
Redissolution Add a few drops of warm acetone to clarifyCreates a supersaturated solution ideal for crystallization.
Cooling Protocol 1. Slow cool to room temp. (20-25°C) over 1-2 hours2. Cool to 0-5°C for 1 hourGradual cooling is key to forming high-purity crystals.
Washing Solvent Ice-cold Acetone / Water (e.g., 1:3 v/v)To rinse away mother liquor without dissolving the product.
Drying Conditions Vacuum oven at 40-50 °CTo remove residual solvents.

Experimental Protocols

Detailed Methodology for Refined Crystallization of this compound

This protocol describes a mixed-solvent crystallization method for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Acetone (ACS grade or higher)

  • Purified Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Glass rod

2. Procedure:

  • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone to the flask to just cover the solid.

  • Gently heat the mixture to 45-55 °C while stirring to dissolve the solid. Continue to add small portions of warm acetone until the this compound is completely dissolved. Avoid using a large excess of solvent.

  • Once a clear solution is obtained, slowly add purified water dropwise to the hot solution while stirring vigorously. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Add a few drops of warm acetone to the cloudy solution until it becomes clear again. This will create a supersaturated solution upon cooling.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or folded paper towel. Do not disturb the flask during this initial cooling phase.

  • Once the flask has reached room temperature and crystal formation is observed, place the flask in an ice bath (0-5 °C) for at least one hour to maximize the yield of the crystallized product.

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the collected crystals with a small amount of an ice-cold mixture of acetone and water (e.g., 1:3 v/v) to remove any adhering mother liquor.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.

3. Purity Analysis:

  • Assess the purity of the dried this compound using a validated HPLC method.

  • Compare the purity to that of the crude starting material to determine the effectiveness of the crystallization.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot acetone (45-55°C) start->dissolve add_water Add water dropwise until cloudy dissolve->add_water redissolve Add drops of hot acetone to clarify add_water->redissolve cool_rt Slowly cool to room temperature redissolve->cool_rt cool_ice Cool in ice bath (0-5°C) cool_rt->cool_ice filtrate Vacuum filtration cool_ice->filtrate wash Wash with cold acetone/water filtrate->wash dry Dry in vacuum oven (40-50°C) wash->dry end Pure this compound dry->end troubleshooting_guide cluster_no_crystals No Crystals Formed cluster_oiling_out Oily Product cluster_low_yield Low Yield cluster_low_purity Low Purity start Problem Encountered During Crystallization no_crystals No Crystals start->no_crystals oiling_out Oily Product start->oiling_out low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity induce Action: Scratch flask, seed, or concentrate solution no_crystals->induce reheat Action: Reheat, add more solvent, cool slowly oiling_out->reheat optimize Action: Minimize solvent, optimize cooling, recover from mother liquor low_yield->optimize recrystallize Action: Recrystallize, change solvent system, use charcoal low_purity->recrystallize

References

Technical Support Center: Scaling Up Dimethoxy Dienogest Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dimethoxy Dienogest, a key intermediate in the production of Dienogest. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound and its conversion to Dienogest?

A1: The most significant challenges include incomplete deprotection of the ketal group, leading to the formation of stubborn impurities, the use of hazardous reagents, and achieving high purity of the final Dienogest product. Specifically, the shift of the double bonds into conjugation with the 3-keto group can be incomplete, resulting in the formation of a diene impurity that is difficult to remove.[1][2] Some older methods also employ toxic reagents like alkali cyanides, which pose environmental and safety risks and add complexity to the process due to the need for cyanide destruction and removal.[1][2][3]

Q2: What is the primary impurity formed during the conversion of this compound to Dienogest, and how can it be minimized?

A2: The primary impurity is a diene impurity that arises from the incomplete shift of the double bonds during the acid-catalyzed hydrolysis of the dimethoxy ketal.[1][2] The choice of acid for this deprotection step is critical. While acids like hydrochloric acid, sulfuric acid, and acetic acid have been used, they can lead to varying amounts of this impurity.[1][2] A detailed investigation has shown that using perchloric acid in acetonitrile can significantly control the formation of this diene impurity, leading to a much purer product.[2][3]

Q3: Are there safer, more environmentally friendly alternatives to the use of toxic cyanides in the synthesis pathway?

A3: Yes, modern synthesis routes aim to avoid highly toxic reagents like potassium cyanide.[2][4] One alternative involves the use of cyanomethyl lithium, which can be prepared from acetonitrile and n-butyllithium.[4] Another approach involves reacting the ketal intermediate with CNCH₂CeCl₂.[1][3] These methods provide a safer and more environmentally friendly process by eliminating the need for handling and disposal of toxic alkali cyanides.[1][3]

Q4: What purification methods are most effective for obtaining high-purity Dienogest on a large scale?

A4: Crystallization is a key step for purifying crude Dienogest. A particularly effective method is crystallization from a dimethylformamide (DMF)-water mixture.[1][2][3] This technique has been shown to successfully reduce the level of the problematic diene impurity to as low as 0.02% and other total impurities to less than 0.1%.[1][3] This level of purity is highly desirable for pharmaceutical formulations.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Dienogest Inefficient deprotection and isomerization.Optimize the acid catalyst and solvent system for the hydrolysis of this compound. Perchloric acid in acetonitrile has been shown to be effective.[2][5]
Use of a base-sensitive protecting group for the 3-keto position in earlier steps, leading to low yields in subsequent base-catalyzed reactions.[6]Consider using a more robust, alkali-resistant protecting group for the 3-keto position, such as 2,2-dimethyl-1,3-propylene glycol, to improve the yield of steps like 17-position epoxidation.[7]
High Levels of Diene Impurity in Final Product Incomplete isomerization of double bonds during acid hydrolysis.[1][2]The choice of acid is crucial. Strong acids can lead to higher impurity levels. A systematic study of different acids revealed that perchloric acid provides a significant improvement in purity.[2]
Ineffective purification method.Employ a robust crystallization procedure. A dimethylformamide-water solvent system is highly recommended for effectively removing the diene impurity.[1][3]
Presence of Toxic Reagent Residues (e.g., Cyanide) Use of toxic reagents like potassium cyanide in the synthesis.[2][3]Switch to a synthesis route that avoids highly toxic reagents. Methods utilizing cyanomethyl lithium or other less hazardous cyanating agents are available.[4]
Inconsistent Batch-to-Batch Purity Variability in reaction conditions (temperature, time, reagent quality).Implement strict process controls for all critical parameters. High-throughput experimentation and machine learning can be used to identify and optimize the most influential variables to ensure consistency.[8]

Quantitative Data Summary

Parameter Conventional Method (e.g., HCl, Acetic Acid) Optimized Method (Perchloric Acid) Optimized Method with DMF/Water Crystallization
Dienogest Purity (HPLC) Variable, often with significant diene impurityUp to 99.55%[5]Up to 99.9%[1][5]
Diene Impurity Level (HPLC) Can be difficult to removeLess than or equal to 0.15%[2]As low as 0.02%[1][3][5]
Total Other Impurities (HPLC) VariableNot specifiedLess than 0.1%[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Crude Dienogest from this compound

  • Cool a solution of this compound (100 g) in acetonitrile (600 mL) to 0-5°C.

  • Slowly add 70% perchloric acid (150 mL) to the cooled solution.

  • Stir the reaction mixture for one hour at a temperature of 20-30°C.

  • After the reaction is complete (monitored by a suitable method like TLC or HPLC), add water (1500 mL) to precipitate the crude product.

  • Filter the solid to obtain the crude Dienogest.

  • Expected Purity (HPLC): Dienogest ~99.55%, Diene Impurity ~0.125%.[5]

Protocol 2: Purification of Crude Dienogest by Crystallization

  • Take the wet solid of crude Dienogest from the previous step and dissolve it in dimethylformamide (400 mL).

  • Add activated charcoal and heat the mixture to 45-50°C for one hour.

  • Filter the hot solution to remove the charcoal and wash the filter cake with dimethylformamide (100 mL).

  • Combine the filtrates and add water (200 mL) to initiate precipitation.

  • Stir the mixture for 2 hours at 0-5°C to ensure complete crystallization.

  • Filter the solid, wash with water, and dry under reduced pressure at 40-45°C to yield purified Dienogest.

  • Expected Purity (HPLC): Dienogest - 99.9%, Diene Impurity - 0.02%.[1][5]

Visualizations

experimental_workflow cluster_synthesis Crude Dienogest Synthesis cluster_purification Purification start This compound in Acetonitrile add_acid Add 70% Perchloric Acid (0-5°C) start->add_acid react Stir at 20-30°C for 1h add_acid->react precipitate Add Water to Precipitate react->precipitate filter_crude Filter to Obtain Crude Dienogest precipitate->filter_crude dissolve Dissolve Crude Dienogest in DMF filter_crude->dissolve Transfer Crude Product charcoal Charcoal Treatment (45-50°C) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot crystallize Add Water to Crystallize (0-5°C) filter_hot->crystallize filter_pure Filter and Dry crystallize->filter_pure end High-Purity Dienogest filter_pure->end logical_relationship cluster_deprotection Deprotection Step cluster_purification Purification Step challenge Scale-up Challenge: Impurity Formation cause Primary Cause: Incomplete Isomerization challenge->cause solution Key Solution: Optimized Deprotection & Purification cause->solution perchloric_acid Perchloric Acid solution->perchloric_acid dmf_water DMF/Water Mixture solution->dmf_water acid_choice Choice of Acid acid_choice->perchloric_acid Leads to Higher Purity other_acids HCl, H2SO4, Acetic Acid acid_choice->other_acids Can result in more impurities crystallization Crystallization Solvent crystallization->dmf_water Highly Effective

References

Validation & Comparative

Comparative analysis of Dimethoxy Dienogest vs. Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

This guide provides a detailed comparative analysis of Dienogest, a well-established synthetic progestogen, and Dimethoxy Dienogest. While Dienogest is a widely used therapeutic agent for endometriosis and contraception, information on this compound is sparse, with available data primarily identifying it as an impurity of Dienogest. This analysis will therefore focus on the extensive experimental data available for Dienogest and contrast it with the limited chemical information for this compound.

Chemical and Physical Properties

Dienogest and this compound share a core steroidal structure but differ in their functional groups, which significantly impacts their chemical properties and, presumably, their biological activity.

PropertyDienogestThis compound
Molecular Formula C20H25NO2[1][2][3]C22H31NO3[4][5][6][7]
Molecular Weight 311.42 g/mol [2]357.49 g/mol [5][6][7]
IUPAC Name 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one[8]2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile[4][5]
CAS Number 65928-58-7[1][9]102193-41-9[4][5][10]
Synonyms STS 557[11](17alpha)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile[4]
Nature Orally-active semisynthetic progestogen[1][12]Impurity of Dienogest[10]

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a selective agonist of the progesterone receptor (PR).[8][9] It exhibits potent progestagenic effects on the endometrium, leading to tissue atrophy with prolonged use.[9] Its action involves the suppression of estradiol production, thereby reducing the trophic effects of estrogen on both eutopic and ectopic endometrial tissue.[9]

Key aspects of Dienogest's mechanism of action include:

  • Progestogenic Activity : Dienogest is a potent PR agonist, leading to the decidualization of endometrial tissue.[9]

  • Anti-proliferative Effects : It inhibits the proliferation of endometrial cells.[13]

  • Immunologic and Anti-angiogenic Effects : Dienogest modulates the immune response and reduces inflammation and the formation of new blood vessels in endometrial tissue.[9][13]

  • Ovulation Inhibition : At a dose of 2 mg/day, Dienogest inhibits ovulation primarily through a direct action on the ovary by inhibiting folliculogenesis, with minimal impact on gonadotropin secretion.[8]

  • Anti-androgenic Activity : Dienogest acts as an antagonist at androgen receptors, which can help in managing androgen-related symptoms like acne.[8][9]

// Connections Dienogest -> PR [label="Agonist", color="#34A853"]; PR -> Endometrium [label="Decidualization,\nAtrophy", color="#EA4335"]; Dienogest -> Ovary [label="Inhibits Folliculogenesis", color="#EA4335"]; Ovary -> Estradiol [label="Reduced Production", color="#EA4335", style=dashed]; Hypothalamus -> Pituitary [label="GnRH", color="#5F6368"]; Pituitary -> Ovary [label="LH/FSH", color="#5F6368"]; Dienogest -> Hypothalamus [label="Weak Inhibition", color="#EA4335", style=dashed]; Dienogest -> AndrogenReceptor [label="Antagonist", color="#EA4335"];

// Invisible nodes for alignment {rank=same; Dienogest;} {rank=same; PR; AndrogenReceptor;} {rank=same; Endometrium; Ovary; Hypothalamus;} {rank=same; Pituitary;}

Estradiol [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; } .dot Caption: Simplified signaling pathway of Dienogest.

Pharmacokinetics of Dienogest

Dienogest is characterized by rapid absorption and high bioavailability following oral administration.[9][12]

Pharmacokinetic ParameterValue
Bioavailability ~91%[9][12]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[9][12]
Plasma Protein Binding 90% (non-specifically to albumin)[9]
Metabolism Primarily by CYP3A4[9]
Elimination Half-life 9-10 hours[9]
Excretion Predominantly as inactive metabolites in urine[9]

Efficacy of Dienogest in Endometriosis

Clinical studies have demonstrated the efficacy of Dienogest in managing endometriosis-associated pain and reducing the size of endometriotic lesions.

Study ComparisonKey Efficacy FindingsReference
Dienogest vs. Placebo Dienogest (2 mg/day) was significantly more effective than placebo in reducing endometriosis-associated pelvic pain (EAPP) over 24 weeks.[14]
Dienogest vs. Leuprorelin Acetate (GnRH agonist) Dienogest was found to be non-inferior to leuprorelin acetate in reducing EAPP, with a more favorable safety profile regarding bone mineral density.[14]
Dienogest vs. Dydrogesterone Dienogest (2 mg/day) was more effective than dydrogesterone (10 mg twice daily) in relieving endometriosis-associated pelvic pain after 12 weeks.[15]
Dienogest vs. Dienogest + Ethinylestradiol Both treatments were effective in reducing chronic pelvic pain and dysmenorrhea. Dienogest alone showed a significant reduction in deep dyspareunia pain scores at 6 months.[16][17]
Dienogest vs. Combined Oral Contraceptive (Yasmin) Dienogest (2 mg/day) was comparable to the combined oral contraceptive in relieving endometriosis-associated pelvic pain and improving quality of life.[18]

Experimental Protocols

In Vitro Receptor Transactivation Assay

  • Objective : To determine the agonistic and antagonistic activity of Dienogest on various steroid hormone receptors.

  • Methodology :

    • Cell lines expressing human progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptors alpha (ERα) and beta (ERβ) are used.

    • Cells are incubated with varying concentrations of Dienogest.

    • Receptor activation is measured by a reporter gene assay (e.g., luciferase assay).

    • EC50 values are calculated to determine the potency of agonistic activity, and IC50 values for antagonistic activity.

  • Key Findings for Dienogest : Dienogest is a selective progesterone receptor agonist with antagonistic activity on the androgen receptor.[19] It shows no significant agonistic or antagonistic action on GR, MR, ERα, or ERβ.[19]

Experimental_Workflow_Transactivation_Assay start Start cell_culture Culture cells expressing steroid hormone receptors start->cell_culture treatment Treat cells with varying concentrations of Dienogest cell_culture->treatment incubation Incubate for a defined period treatment->incubation reporter_assay Perform reporter gene assay (e.g., luciferase assay) incubation->reporter_assay data_analysis Analyze data and calculate EC50/IC50 values reporter_assay->data_analysis end End data_analysis->end

Pharmacokinetic Study in Healthy Volunteers

  • Objective : To determine the pharmacokinetic profile of orally administered Dienogest.

  • Methodology :

    • A cohort of healthy female volunteers is recruited.

    • A single oral dose of Dienogest (e.g., 2 mg) is administered.

    • Blood samples are collected at predefined time points over a period of 72 hours.

    • Plasma concentrations of Dienogest are quantified using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.

  • Key Findings for Dienogest : Dienogest is rapidly absorbed with a Tmax of approximately 1.5 hours and has a half-life of 9-10 hours.[9][12]

Conclusion

The comparative analysis reveals a significant disparity in the available scientific data between Dienogest and this compound. Dienogest is a well-characterized and clinically effective progestin with a clear mechanism of action and a robust body of evidence supporting its therapeutic use. In contrast, this compound is identified as an impurity, and as such, lacks the pharmacological and clinical data necessary for a direct therapeutic comparison. For researchers and drug development professionals, this distinction is critical. While Dienogest remains a key molecule in the management of gynecological conditions, the relevance of this compound is primarily in the context of pharmaceutical manufacturing and quality control. Future research could explore the potential biological activity of this compound, although its current classification does not suggest a therapeutic role.

References

Validating Analytical Methods for Dimethoxy Dienogest: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The methodologies and data presented are grounded in the framework of the International Council for Harmonisation (ICH) guidelines, offering a robust approach to analytical procedure validation.

This compound is an impurity that can arise during the synthesis of Dienogest, a widely used oral contraceptive and treatment for endometriosis.[1] Regulatory bodies worldwide require stringent control over impurities in drug substances. Therefore, validated analytical methods are crucial for accurately quantifying this compound to ensure the safety and efficacy of the final drug product. This guide will delve into the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare it with alternative techniques.

A Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity profiling depends on various factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix. While HPLC stands out as a widely adopted technique, other methods offer distinct advantages.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light.Robust, reliable, and widely available. Offers good selectivity and sensitivity for quantitative analysis of impurities.[2]May require longer analysis times and consumption of organic solvents.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) A high-resolution separation technique coupled with a highly sensitive and selective mass detector.Offers superior sensitivity and specificity, enabling the detection and quantification of impurities at very low levels, which is crucial for potentially genotoxic impurities.[3][4]Higher equipment cost and complexity of operation.
Spectrophotometry Measures the amount of light absorbed by the analyte at a specific wavelength.Simple, rapid, and cost-effective for the determination of the main component.Lacks the specificity required to separate and quantify individual impurities in a mixture.[5]
Thin-Layer Chromatography (TLC) with Densitometry Separation on a thin layer of adsorbent material, followed by quantification of the separated spots by measuring their optical density.A simple and cost-effective method for qualitative and semi-quantitative analysis.Lower precision and sensitivity compared to HPLC and UPLC-MS/MS.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency, short analysis times, and low consumption of reagents and samples.Can be less robust than HPLC for routine quality control applications.

Experimental Protocols: A Deep Dive into HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. According to ICH Q2(R1) and the recently updated Q2(R2) guidelines, the following parameters must be evaluated.[3][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Prepare a solution of this compound reference standard.

    • Prepare a sample of the Dienogest drug substance containing this compound and other potential impurities.

    • Inject both solutions into the HPLC system.

    • The method is considered specific if the peak for this compound is well-resolved from other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five solutions of this compound reference standard at different concentrations.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • The method is linear if the correlation coefficient (r²) is typically ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample of the Dienogest drug substance with a known low level of this compound.

    • Spike the sample with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery of the added this compound. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of Dienogest containing this compound on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

    • The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • Alternatively, they can be determined by analyzing a series of diluted solutions of this compound and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2%).

    • Analyze the system suitability parameters and the assay results. The method is robust if the results remain within the acceptance criteria.

Quantitative Data Summary

The following tables summarize typical validation data for an HPLC method for the determination of impurities in Dienogest, which can be extrapolated for the validation of a method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
Concentration 1Area 1
Concentration 2Area 2
Concentration 3Area 3
Concentration 4Area 4
Concentration 5Area 5
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%XYZ
100%ABC
120%DEF
Mean Recovery 98.0% - 102.0%

Table 3: Precision Data

Precision LevelParameterAcceptance Criteria
RepeatabilityRSD of 6 replicates≤ 2.0%
Intermediate PrecisionRSD (Day 1 vs. Day 2)≤ 2.0%

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD)e.g., 0.01 µg/mL
Limit of Quantitation (LOQ)e.g., 0.03 µg/mL

Visualizing the Validation Workflow

A clear understanding of the analytical method validation process is essential. The following diagram illustrates the typical workflow based on ICH guidelines.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase cluster_documentation Documentation define_purpose Define Analytical Method's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect and Record Data perform_experiments->collect_data analyze_data Analyze Data and Calculate Results collect_data->analyze_data compare_with_criteria Compare Results with Acceptance Criteria analyze_data->compare_with_criteria prepare_report Prepare Validation Report compare_with_criteria->prepare_report document_results Document All Results and Conclusions prepare_report->document_results

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.

validation_parameters_relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD Robustness Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

By adhering to the principles outlined in the ICH guidelines and employing robust analytical techniques such as HPLC, researchers and drug developers can confidently validate their methods for the determination of this compound. This ensures the delivery of safe and effective pharmaceutical products to the public.

References

Unveiling the Progesterone Receptor Cross-Reactivity of Dimethoxy Dienogest: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic progestins, understanding the specificity of interaction with the progesterone receptor (PR) is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Dimethoxy Dienogest in progesterone receptor assays, contextualized with the performance of other widely used progestins: Dienogest, Levonorgestrel, and Norethisterone. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Progesterone Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (%)Reference Compound
Progesterone100Progesterone
Dienogest~10Progesterone[1]
Levonorgestrel323Progesterone
NorethisteroneData varies across studies; generally considered a potent progestinProgesterone

Note: The RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., human uterine cytosol, recombinant receptor) and the radioligand used. The data presented here is a synthesis of available information to provide a comparative overview.

Understanding the Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through the intracellular progesterone receptor, a ligand-activated transcription factor. Upon binding to progesterone or a synthetic progestin, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological effects associated with progesterone action.

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., this compound) PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_Progestin Activated PR-Progestin Complex PR->PR_Progestin Conformational Change HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociation Dimer Dimerized Receptor Complex PR_Progestin->Dimer Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Binds to Dimer->PRE Transcription Modulation of Gene Transcription PRE->Transcription Initiates

Caption: Classical progesterone receptor signaling pathway.

Experimental Protocols

A comprehensive understanding of the cross-reactivity of a compound in a progesterone receptor assay requires a robust and well-defined experimental protocol. A common method employed is the competitive radioligand binding assay.

Key Experiment: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Human progesterone receptor (recombinant or from a cell line expressing the receptor, e.g., T47D cells).

  • Radioligand: A high-affinity radiolabeled progestin, such as [³H]-Progesterone or [³H]-ORG 2058.

  • Test Compounds: this compound, Dienogest, Levonorgestrel, Norethisterone, and unlabeled Progesterone (as a reference competitor).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

  • Scintillation Fluid and Counter.

  • 96-well plates and filtration apparatus.

Methodology:

  • Receptor Preparation: Prepare a cell lysate or membrane fraction containing the progesterone receptor from the chosen source. The protein concentration of the receptor preparation should be determined.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and the receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compounds (this compound, Dienogest, Levonorgestrel, Norethisterone) or the reference compound (Progesterone) to the wells. Include control wells with only the radioligand and receptor (total binding) and wells with an excess of unlabeled progesterone (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound from the resulting dose-response curve.

    • Calculate the relative binding affinity (RBA) using the following formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100

Experimental_Workflow A 1. Receptor Preparation (e.g., T47D cell lysate) B 2. Assay Plate Setup - Radioligand ([³H]-Progesterone) - Receptor Preparation A->B C 3. Addition of Competitors - Unlabeled Progesterone (Reference) - Test Compounds (e.g., this compound) B->C D 4. Incubation to Equilibrium C->D E 5. Filtration & Washing (Separation of bound from free radioligand) D->E F 6. Scintillation Counting (Quantification of bound radioligand) E->F G 7. Data Analysis - IC50 Determination - RBA Calculation F->G

Caption: Workflow for a competitive progesterone receptor binding assay.

Conclusion

While direct quantitative data for this compound's cross-reactivity in progesterone receptor assays is not yet widely published, its structural relationship to Dienogest suggests a selective interaction with the progesterone receptor. The provided comparative data for Dienogest, Levonorgestrel, and Norethisterone highlights the varying degrees of affinity among synthetic progestins. The detailed experimental protocol for a competitive binding assay offers a standardized approach for researchers to directly assess the cross-reactivity of this compound and other novel progestins. Such data is critical for the informed development and application of these compounds in therapeutic contexts.

References

Unmasking Endocrine Activity: A Comparative Look at the Antiandrogenic Properties of Dienogest and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the antiandrogenic activity of dienogest, a synthetic progestin, and sheds light on the importance of evaluating its potential impurities.

Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its therapeutic efficacy is, in part, attributed to its antiandrogenic properties.[1][2][3] However, like any synthetic compound, dienogest can contain impurities from the manufacturing process or degradation over time.[4][5] These impurities, which may be structurally similar to the parent compound, have the potential to exhibit their own pharmacological activity, including androgenic or antiandrogenic effects.

This guide summarizes the known antiandrogenic activity of dienogest, outlines the experimental protocols used to determine such activity, and identifies known impurities that warrant further investigation.

Quantitative Assessment of Antiandrogenic Activity

While direct comparative data on the antiandrogenic activity of dienogest's impurities are not currently available in published literature, the activity of dienogest itself has been characterized. It is reported to have an antiandrogenic potency that is approximately 30% of that of cyproterone acetate, a potent antiandrogen.[1][6]

The following table summarizes key quantitative metrics for the antiandrogenic activity of dienogest and the reference compound, cyproterone acetate.

CompoundAssay TypeCell LineEndpointValueReference
Dienogest Transactivation Assay-Antagonistic Activity on Androgen Receptor (EC50)420.6 or 775.0 nM[7][8]
Cyproterone Acetate Androgen Receptor (AR) Antagonist Assay-IC507.1 nM[9][10]
Cyproterone Acetate Androgen Receptor (AR) Agonist Assay-EC504.0 µM[9]
Cyproterone Acetate Competitive Binding Assay (Rat Prostate Cytosol AR)-IC5024 nM[11]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.

Unveiling the Mechanism: Androgen Receptor Signaling

The antiandrogenic activity of a compound is its ability to block or inhibit the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT). This is primarily achieved through interaction with the androgen receptor (AR), a protein that plays a crucial role in mediating the effects of androgens. The following diagram illustrates the androgen receptor signaling pathway.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Androgen_AR Androgen-AR Complex AR_HSP->Androgen_AR Dissociation of HSP Dimerization Dimerization Androgen_AR->Dimerization Translocates to Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Antiandrogen Antiandrogen Antiandrogen->AR Competitively Binds

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols for Assessing Antiandrogenic Activity

Several in vitro assays are employed to determine the antiandrogenic activity of a compound. These assays are crucial for understanding a compound's potential to interfere with androgen signaling.

Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen (like DHT) for binding to the androgen receptor.[12][13][14][15] A reduction in the binding of the radiolabeled androgen in the presence of the test compound indicates affinity for the androgen receptor.

Methodology:

  • Preparation of Androgen Receptor: A source of androgen receptor is required, which can be a recombinant protein or a lysate from cells expressing the receptor.[15]

  • Incubation: The androgen receptor preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the test compound.

  • Separation of Bound and Unbound Ligand: Techniques such as filtration or scintillation proximity assay (SPA) are used to separate the receptor-bound radioligand from the unbound radioligand.[12]

  • Quantification: The amount of radioactivity bound to the receptor is measured.

  • Data Analysis: The data is used to calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the specific binding of the radiolabeled androgen.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to a test compound.[16][17][18][19][20]

Methodology:

  • Cell Line: A mammalian or yeast cell line that expresses the androgen receptor is used. These cells are also engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[17][18]

  • Treatment: The cells are treated with an androgen (to induce reporter gene expression) in the presence of varying concentrations of the test compound.

  • Measurement of Reporter Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: A decrease in the androgen-induced reporter gene activity in the presence of the test compound indicates antiandrogenic activity. The results are often expressed as an IC50 value.

Experimental_Workflow cluster_assay In Vitro Antiandrogenic Activity Assessment start Start prep_cells Prepare AR-expressing cells with reporter gene start->prep_cells treat_cells Treat cells with Androgen + Test Compound prep_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_reporter Measure Reporter Gene Activity lyse_cells->measure_reporter analyze_data Analyze Data (Calculate IC50) measure_reporter->analyze_data end End analyze_data->end

Caption: General Experimental Workflow.

Known Impurities of Dienogest

The following is a list of known process-related impurities and degradation products of dienogest.[4][5][21][22][23] The antiandrogenic activity of these compounds has not been reported and warrants investigation to fully characterize the safety profile of dienogest.

  • Dienogest Impurity A ((17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile)

  • Dienogest Impurity B (Estra-4,9-diene-3,17-dione)

  • Dienogest Impurity C ([(17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile)

  • Dienogest Impurity D ([(8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[4][9]dioxolan]-17-yl]acetonitrile)

  • Dienogest Impurity F ([(17β)-17-Hydroxy-3-oxoestr-4-en-17-yl]acetonitrile)

  • Dienogest Impurity J

  • Dienogest Impurity K (11β-Hydroperoxy Dienogest)

  • Dienogest Impurity L

Conclusion

Dienogest exhibits notable antiandrogenic activity, which contributes to its clinical utility. While the antiandrogenic profile of dienogest itself is established, a significant data gap exists regarding the potential endocrine activity of its impurities. Given that these impurities may be present in the final drug product, it is crucial for researchers and drug development professionals to undertake a thorough evaluation of their antiandrogenic potential using established in vitro assays. Such studies are essential to ensure the complete safety and efficacy of dienogest-containing medications.

References

A Comparative Guide to the Determination of the Relative Response Factor for Dimethoxy Dienogest in HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Dimethoxy Dienogest, a known impurity of the active pharmaceutical ingredient (API) Dienogest, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Furthermore, it explores alternative analytical techniques for the quantification and impurity profiling of Dienogest. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Introduction to Relative Response Factor (RRF) in Pharmaceutical Analysis

The RRF is defined as the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.[2][3] It is typically determined experimentally by comparing the slopes of the calibration curves of the impurity and the API.

HPLC-UV Method for RRF Determination of this compound

While a specific, validated method for the RRF determination of this compound is not publicly available in the reviewed literature, a robust experimental protocol can be designed based on established stability-indicating HPLC methods for Dienogest and general guidelines for RRF determination. The following protocol is a comprehensive, synthesized procedure.

Experimental Protocol: RRF Determination by Slope Method

This protocol outlines the determination of the RRF of this compound with respect to Dienogest using the slope method, which is a widely accepted approach.

2.1.1. Materials and Reagents:

  • Dienogest Reference Standard (CRS)

  • This compound (impurity standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, purified)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

2.1.2. Chromatographic Conditions:

Based on a validated stability-indicating method for Dienogest, the following chromatographic conditions are recommended.[4]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient Elution)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

2.1.3. Preparation of Standard Solutions:

  • Dienogest Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Dienogest CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Dienogest and this compound by diluting the respective stock solutions with the diluent to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

2.1.4. Procedure:

  • Inject each calibration solution for both Dienogest and this compound in triplicate into the HPLC system.

  • Record the peak areas from the resulting chromatograms.

  • Plot a calibration curve of mean peak area versus concentration for both Dienogest and this compound.

  • Perform a linear regression analysis for each calibration curve to determine the slope, y-intercept, and correlation coefficient (r²).

2.1.5. Calculation of RRF:

The RRF is calculated using the following formula:

RRF = (Slope of this compound) / (Slope of Dienogest)

Data Presentation: Expected Linearity and RRF Calculation

The following table illustrates the expected format for presenting the linearity data and the subsequent RRF calculation.

AnalyteConcentration (µg/mL)Mean Peak Area (n=3)
Dienogest 0.1Data
0.5Data
1.0Data
2.0Data
5.0Data
This compound 0.1Data
0.5Data
1.0Data
2.0Data
5.0Data
ParameterDienogestThis compound
Slope Calculated ValueCalculated Value
Y-intercept Calculated ValueCalculated Value
Correlation Coefficient (r²) > 0.999> 0.999
Calculated RRF -Calculated Value

Comparison with Alternative Analytical Techniques

While HPLC-UV is a widely used and robust technique for routine quality control, other analytical methods offer advantages in terms of sensitivity, selectivity, and speed for impurity profiling.

TechniquePrincipleAdvantagesDisadvantagesApplication for Dienogest Impurity Profiling
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.[5]High sensitivity and selectivity, allows for structural elucidation of unknown impurities, faster analysis times than HPLC.[6][7]Higher instrument cost and complexity.Ideal for identifying and quantifying trace-level impurities and for forced degradation studies to understand degradation pathways.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.[]Faster separations, reduced organic solvent consumption (greener method), suitable for separating chiral and structurally similar compounds like steroids.[9]Limited to less polar to moderately polar compounds, specialized equipment required.Can be a high-throughput alternative to normal-phase HPLC for the separation of Dienogest and its structurally similar impurities.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.[2]High separation efficiency, minimal sample and reagent consumption, can be orthogonal to HPLC.[10][11][12]Lower sensitivity for some compounds, can be less robust than HPLC for routine analysis.Useful for resolving closely related impurities and as a complementary technique to confirm the purity profile obtained by HPLC.
Quantitative NMR (qNMR) Quantification based on the direct relationship between the integrated signal area and the number of protons.[13][14]Primary analytical method, does not require a reference standard for the impurity, provides structural information.[3][15][16]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Can be used to certify the purity of this compound reference standards and for the direct quantification of impurities without the need for RRF determination.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided in DOT language.

Experimental Workflow for RRF Determination

Caption: Workflow for RRF determination by the slope method.

Comparison of Analytical Methods

Caption: Comparison of analytical methods for impurity analysis.

Conclusion

The determination of the Relative Response Factor for this compound is essential for the accurate quality control of Dienogest API and its formulations. While HPLC-UV remains the workhorse for routine analysis, this guide provides a comprehensive framework for its experimental determination. Furthermore, the consideration of alternative techniques such as UPLC-MS/MS, SFC, CE, and qNMR offers opportunities for enhanced sensitivity, selectivity, and efficiency in impurity profiling, aligning with modern analytical and regulatory expectations. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available resources.

References

A Head-to-Head Comparison of Dienogest and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of therapeutic products. This guide provides a detailed comparison of Dienogest, a synthetic progestin, and its known impurities. While direct comparative experimental data on the pharmacological and toxicological profiles of each impurity remains limited in publicly accessible literature, this document synthesizes available information on their identity, potential activities, and the analytical methods for their detection.

Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Its therapeutic effects are primarily mediated through its agonistic activity on the progesterone receptor (PR) and its antagonistic activity on the androgen receptor (AR).[3][4] Impurities in Dienogest can arise from the manufacturing process or degradation and, due to their structural similarity to the parent compound, may potentially alter its therapeutic activity or introduce off-target effects.[5]

Understanding Dienogest's Mechanism of Action

Dienogest exerts its effects by binding to and activating the progesterone receptor, which in turn modulates gene expression leading to the desired therapeutic outcomes.[6] It also possesses antiandrogenic properties, contributing to its favorable side-effect profile.[7][8] A comprehensive understanding of this mechanism is crucial for predicting how structurally similar impurities might interact with the same biological targets.

Diagram: Dienogest Signaling Pathway

Dienogest_Signaling_Pathway cluster_nucleus Cellular Response Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds & Activates AR Androgen Receptor (AR) Dienogest->AR Binds & Blocks Nucleus Nucleus PR->Nucleus Translocates Antiandrogenic_Effects Antiandrogenic Effects AR->Antiandrogenic_Effects PRE Progesterone Response Element (PRE) Gene_Expression Modulation of Gene Expression PRE->Gene_Expression Therapeutic_Effects Therapeutic Effects (e.g., Endometrial Atrophy) Gene_Expression->Therapeutic_Effects

Caption: Simplified signaling pathway of Dienogest.

Profile of Known Dienogest Impurities

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Potential Activity (Hypothesized)
Dienogest (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile C₂₀H₂₅NO₂ 311.42 Progestogenic, Antiandrogenic
Impurity A(11β,17α)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrileC₂₀H₂₅NO₃327.43May possess progestogenic activity.
Impurity BEstra-4,9-diene-3,17-dioneC₁₈H₂₂O₂270.37Potential for weak androgenic or estrogenic activity.
Impurity C(17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrileC₂₀H₂₅NO₂311.42Isomeric to Dienogest, may have altered receptor affinity.
Impurity D[17-′Hydroxyspiro[1,3-dioxolan-2,3-estra-5′(10′),9′(11′)-dien]17′α-yl]acetonitrileC₂₂H₂₉NO₃355.47Structure suggests potential for hormonal activity.
Impurity E[(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrileC₂₂H₃₁NO₃357.49A ketal-protected precursor, likely inactive until hydrolyzed.
Impurity F(17α)-17-Hydroxy-3-oxo-19-norpregn-4-ene-21-nitrileC₂₀H₂₇NO₂313.44Saturated A-ring may alter progestogenic and antiandrogenic activity.
Impurity K(11β,17α)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrileC₂₀H₂₅NO₄343.42The hydroperoxy group may influence biological activity and stability.[10]

Comparative Pharmacological Data

Quantitative, direct comparative studies on the receptor binding affinities and in vitro potencies of Dienogest and its listed impurities are not widely published. However, the pharmacological profile of Dienogest is well-characterized.

CompoundProgesterone Receptor (PR) ActivityAndrogen Receptor (AR) ActivityEstrogen Receptor (ER) ActivityGlucocorticoid Receptor (GR) ActivityMineralocorticoid Receptor (MR) Activity
Dienogest Agonist (EC₅₀ = 3.4 or 10.5 nM)[3][4]Antagonist (EC₅₀ = 420.6 or 775.0 nM)[3][4]No agonistic or antagonistic activity[4]No agonistic or antagonistic activity[4]No agonistic or antagonistic activity[4]
Impurity A-K Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

It has been noted that biotransformation of Dienogest can lead to products with altered endocrine activity. For instance, one study identified a degradation product with estrogenic properties. This highlights the importance of controlling impurity levels to prevent unintended hormonal effects.

Toxicological Profile

The toxicological data for Dienogest indicates it is generally well-tolerated.[11] However, specific toxicological assessments for each of its named impurities are not detailed in the available literature. It is a standard practice in pharmaceutical development to assess the toxicological potential of any impurity that exceeds established thresholds.[9]

Experimental Protocols for Impurity Analysis

The primary method for the detection and quantification of Dienogest and its impurities is High-Performance Liquid Chromatography (HPLC).[5] A validated stability-indicating HPLC method is crucial for routine quality control and stability testing.

Example HPLC Method for Dienogest Impurity Profiling

This protocol is based on a published method for the determination of impurities in Dienogest drug substances.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient elution is typically employed to achieve separation of the main component from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Diagram: Experimental Workflow for Impurity Analysis

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dienogest Sample (API or Formulation) Dissolution Dissolution in appropriate solvent Sample->Dissolution Injection Injection into HPLC system Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Comparison Comparison with Reference Standards Quantification->Comparison Report Impurity Profile Report Comparison->Report

Caption: A typical workflow for the analysis of Dienogest impurities using HPLC.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Dienogest. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acidic Hydrolysis: Refluxing with 1M HCl.

  • Alkaline Hydrolysis: Refluxing with 1M NaOH.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to dry heat.

  • Photolytic Degradation: Exposure to UV and visible light.[13]

The resulting degradation products are then analyzed by the developed HPLC method to demonstrate that they are well-resolved from the main Dienogest peak and other known impurities.

Conclusion

While a comprehensive, direct comparison of the pharmacological and toxicological profiles of Dienogest and its individual impurities is not extensively documented in publicly available literature, this guide provides a foundational understanding for researchers. The provided information on the known impurities, their structures, and the analytical methodologies for their detection serves as a critical resource for quality control and drug development. Further research into the specific biological activities of each Dienogest impurity is warranted to fully characterize their potential impact on the safety and efficacy of Dienogest-containing products. Researchers are encouraged to utilize the provided experimental frameworks as a starting point for in-house validation and comparative studies.

References

Spectroscopic comparison between Dienogest and Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Dienogest and its related compound, Dimethoxy Dienogest. Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. This compound is recognized as a significant impurity of Dienogest, often designated as Dienogest Impurity E. A thorough understanding of their distinct spectroscopic signatures is crucial for quality control, impurity profiling, and stability testing in pharmaceutical development.

While extensive spectroscopic data is publicly available for Dienogest, detailed experimental spectra for this compound are less accessible and are typically provided with the purchase of certified reference standards. This guide summarizes the available data and outlines the standard experimental protocols for these analyses.

Molecular Structures

Dienogest: C₂₀H₂₅NO₂ This compound: C₂₂H₃₁NO₃

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dienogest. Corresponding experimental data for this compound is not widely available in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Dienogest

Parameter ¹H NMR (CDCl₃, 600 MHz) ¹³C NMR (CDCl₃, 150 MHz)
Key Chemical Shifts (δ, ppm) Data available in comprehensive studies[1]Data available in comprehensive studies[1]
Reference [1][1]

Note: Detailed peak assignments for Dienogest can be found in the cited literature. For this compound, NMR data is used for structural confirmation by suppliers of reference standards but is not publicly detailed.

Table 2: Infrared (IR) Spectroscopy Data for Dienogest

Parameter Value (cm⁻¹)
Key Absorption Bands Data available from various spectral databases.
Technique ATR-IR, KBr
Reference [2]

Note: The IR spectrum of Dienogest is characterized by vibrational modes corresponding to its functional groups. Specific peak data for this compound is not publicly available.

Table 3: Mass Spectrometry (MS) Data for Dienogest

Parameter Value
Molecular Weight 311.42 g/mol
Major Fragmentation Peaks (m/z) Data available in mass spectral databases.
Ionization Technique ESI, GC-MS
Reference

Note: The mass spectrum of Dienogest provides confirmation of its molecular weight and characteristic fragmentation patterns. For this compound, the molecular weight is 357.49 g/mol .[3][4][5]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Dienogest

Parameter Value (nm)
λmax in Methanol ~297-305
Reference [3][6]

Note: The UV absorption maximum of Dienogest is a key parameter for its quantification. The UV spectrum of this compound is expected to differ due to the alteration in the chromophore, but specific data is not publicly available.

Experimental Protocols

The spectroscopic analysis of Dienogest and its impurities is typically performed using standard pharmaceutical analysis protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure and confirm the identity of the compounds.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400-600 MHz).

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Analysis: Chemical shifts, coupling constants, and correlation peaks are analyzed to assign the structure.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

  • Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS, GC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

  • Analysis: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is used to support structural elucidation.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelength of maximum absorption and to quantify the compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., methanol, ethanol).

  • Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

  • Analysis: The wavelength of maximum absorbance (λmax) is identified, and a calibration curve can be constructed for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation Sample Dienogest or This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (LC-MS/GC-MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Quantification Quantification UV_Vis->Quantification

Caption: Experimental workflow for spectroscopic comparison.

logical_relationship Dienogest Dienogest (API) QC Quality Control (Spectroscopic Methods) Dienogest->QC analyzed by Dimethoxy_Dienogest This compound (Impurity E) Dimethoxy_Dienogest->QC identified & quantified by Synthesis Pharmaceutical Synthesis Synthesis->Dienogest yields Synthesis->Dimethoxy_Dienogest can produce

Caption: Relationship between Dienogest and its impurity.

References

Comparative Efficacy of Dienogest Versus Other Progestins for Endometriosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of dienogest against other commonly prescribed progestins for the management of endometriosis. The analysis is based on data from clinical trials, focusing on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.

Mechanism of Action: Dienogest in Endometriosis

Dienogest is a fourth-generation, orally active progestin derived from 19-nortestosterone.[1] It exerts a potent progestogenic effect on endometrial tissue, leading to the decidualization and subsequent atrophy of endometriotic lesions.[2] Its therapeutic action is achieved through several mechanisms: it moderately inhibits gonadotropin secretion, leading to a hypoestrogenic state that suppresses the growth of estrogen-dependent ectopic endometrial cells.[1][2][3] Furthermore, dienogest exhibits anti-proliferative, anti-inflammatory, and anti-angiogenic properties directly on the lesions.[1][2]

Dienogest_Mechanism DNG Dienogest (Oral) Hypo Hypothalamus DNG->Hypo Inhibits GnRH Secretion Lesion Endometriotic Lesion DNG->Lesion Direct Progestogenic Effect Pit Anterior Pituitary Hypo->Pit Reduced GnRH Ovary Ovaries Pit->Ovary Reduced FSH/LH Secretion E2 Reduced Estradiol (E2) Production Ovary->E2 E2->Lesion Reduced Estrogenic Stimulation Prolif Inhibition of Cell Proliferation Lesion->Prolif Angio Inhibition of Angiogenesis Lesion->Angio Inflam Anti-inflammatory Effect Lesion->Inflam Atrophy Lesion Atrophy & Pain Relief Prolif->Atrophy Angio->Atrophy Inflam->Atrophy

Caption: Signaling pathway of Dienogest in endometriosis treatment.

Comparative Efficacy Data

The following tables summarize quantitative data from studies comparing dienogest with other progestins, including norethindrone acetate (NETA), medroxyprogesterone acetate (MPA), and levonorgestrel (LNG).

Table 1: Reduction in Endometriosis-Associated Pain (Visual Analog Scale - VAS)

Progestin ComparisonStudy DurationPain TypeBaseline VAS (Mean)Post-Treatment VAS (Mean)p-valueReference
Dienogest vs. MPA ≥6 monthsMenstrual PainDNG: 5.5MPA: 4.88DNG: 1.8MPA: 3.65p=0.044 (for absolute reduction)[4][5][6]
Dienogest vs. NETA 12 monthsDysmenorrheaDNG: 7.23NETA: 7.43DNG: 0.00NETA: 0.00NS[7]
Dienogest vs. NETA 12 monthsChronic Pelvic Pain(Not specified)DNG: 0.00NETA: 1.06p=0.058[7]
Dienogest vs. NETA 12 monthsDyspareunia, Dyschezia(Scores similar at baseline)Significant improvement in both groups, no significant difference between groups.NS[8]
Dienogest vs. Levonorgestrel/EE 6 monthsChronic Pelvic Pain(Not specified)Significant reduction for DNG, not for LNG/EE.p=0.002[9][10][11]
Dienogest vs. Levonorgestrel/EE 6 monthsDyspareunia(Not specified)Significant reduction in both groups.DNG: p=0.021LNG/EE: p=0.023[9][10][11]

NS: Not Significant; DNG: Dienogest; MPA: Medroxyprogesterone Acetate; NETA: Norethindrone Acetate; LNG/EE: Levonorgestrel/Ethinyl Estradiol.

Table 2: Effect on Endometriotic Lesions and Patient-Reported Outcomes

Progestin ComparisonStudy DurationOutcome MeasureDienogest GroupComparator Groupp-valueReference
Dienogest vs. NETA 12 monthsReduction in Endometrioma SizeLess reductionGreater reductionp=0.037[7]
Dienogest vs. NETA 12 monthsReduction in Ovarian Endometrioma SizeReduction observedReduction observedNS[12]
Dienogest vs. Levonorgestrel/EE 6 monthsReduction in Ovarian Endometrioma SizeSignificant reductionNo significant reductionp=0.015[9][10][11]
Dienogest vs. Levonorgestrel/EE 6 monthsReduction in Deep Infiltrating Endometriosis (DIE) LesionsSignificant reduction(Not specified)p=0.014[9][10][11]
Dienogest vs. MPA ≥6 monthsPatient Satisfaction Score (1-10)8.26.81p=0.024[4][5][6]
Dienogest vs. NETA 6 monthsPatient Satisfaction (% Satisfied/Very Satisfied)72%71%NS[13]
Dienogest vs. Levonorgestrel/EE 6 monthsQuality of Life (QoL) ImprovementMore frequent significant improvementSignificant improvement(Not specified)[9][10][11]

NS: Not Significant; DNG: Dienogest; MPA: Medroxyprogesterone Acetate; NETA: Norethindrone Acetate; LNG/EE: Levonorgestrel/Ethinyl Estradiol.

Table 3: Comparative Side Effect Profiles

Progestin ComparisonCommon Side Effects with Higher IncidenceReference
Dienogest vs. NETA DNG: Emotional lability (26%)NETA: Metrorrhagia (40%), Weight gain (20%)[8]
Dienogest vs. NETA DNG: Lower incidence of any side effect (20% vs 42%)NETA: Uterine bleeding/spotting, weight gain[12][13]
Dienogest vs. Levonorgestrel/EE Both groups reported vaginal bleeding in the first 3 months.[9][10]
Dienogest vs. NETA Dropout rate at 6 months was higher in the dienogest group (47.5% vs 23.3%, p=0.026).[7]

Experimental Protocols

The data presented are derived from various clinical studies, predominantly prospective randomized trials and retrospective cohort analyses. A generalized workflow for these comparative efficacy trials is outlined below.

Clinical_Trial_Workflow cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Recruit Patient Recruitment (Symptomatic Endometriosis) Inclusion Inclusion/Exclusion Criteria (e.g., Age 18-45, VAS > 5) Recruit->Inclusion Consent Informed Consent Inclusion->Consent Baseline Baseline Assessment (VAS, QoL Questionnaires, Imaging) Consent->Baseline Random Randomization Baseline->Random GroupA Group A: Dienogest (e.g., 2mg/day) Random->GroupA GroupB Group B: Comparator Progestin (e.g., NETA 5mg/day) Random->GroupB FollowUp Follow-Up Assessments (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp Data Data Collection (Pain Scores, Lesion Size, Side Effects) FollowUp->Data Stats Statistical Analysis (p-values, Confidence Intervals) Data->Stats Results Results Interpretation & Publication Stats->Results

Caption: Generalized workflow for a comparative endometriosis clinical trial.
  • Dienogest vs. Medroxyprogesterone Acetate (MPA) : A cross-sectional, observational study involved 60 Chinese women with endometriosis receiving either oral dienogest (2 mg/day) or intramuscular MPA (150 mg every 3 months) for at least 6 months.[4][6] Efficacy was assessed via a questionnaire covering pain, quality of life (derived from SF-36), and satisfaction using an 11-point rating scale.[4][5][6]

  • Dienogest vs. Norethindrone Acetate (NETA) : A prospective, randomized trial included 70 patients assigned to receive either oral dienogest (2 mg/day) or NETA (5 mg/day).[7] Assessments of pain (VAS) and endometrioma size were conducted at baseline, 6-month, and 12-month follow-ups.[7] Another retrospective study compared dienogest 2 mg/day with NETA 2.5 mg/day in 135 women, evaluating endometrioma size and VAS for pain at 6 and 12 months.[12]

  • Dienogest vs. Levonorgestrel/Ethinyl Estradiol (LNG/EE) : A prospective cohort study followed two groups of 50 patients taking either dienogest (2 mg/day) or continuous oral levonorgestrel/EE (0.1 mg/0.02 mg).[9] Patients were evaluated at baseline, 3 months, and 6 months for endometrioma size, deep infiltrating endometriosis (DIE), quality of life (QoL), and pain symptoms.[9][10]

Summary and Conclusion

The available evidence suggests that dienogest is a highly effective treatment for endometriosis-associated pain and is comparable or superior to other progestins in many respects.

  • Pain Relief : Dienogest consistently demonstrates significant reductions in dysmenorrhea, chronic pelvic pain, and dyspareunia.[12] Its efficacy in reducing menstrual pain was found to be statistically superior to intramuscular MPA.[4][5][6] When compared to NETA, both progestins effectively eliminated dysmenorrhea by 12 months, with no significant difference between them.[7] However, dienogest showed a greater effect on endometriosis-related symptom relief than NETA in some studies.[12]

  • Lesion Reduction : Dienogest is effective in reducing the size of ovarian endometriomas.[9][10] One study found it significantly more effective than a continuous levonorgestrel-containing oral contraceptive for this endpoint.[9][10] Conversely, a different study reported that a 5 mg dose of NETA led to a significantly greater reduction in endometrioma size compared to 2 mg of dienogest.[7]

  • Tolerability and Satisfaction : Patient satisfaction is generally high with dienogest, scoring significantly better than MPA.[4][5][6] Its tolerability profile is often more favorable than NETA, with fewer reports of side effects like uterine bleeding and weight gain.[12] However, one trial noted a higher dropout rate for dienogest compared to NETA, warranting further investigation.[7]

References

Inter-Laboratory Validation of Analytical Methods for Dimethoxy Dienogest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods relevant to the quantification of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest.[1][2] While specific inter-laboratory validation data for this compound is not publicly available, this document compiles and compares validated High-Performance Liquid Chromatography (HPLC) methods for the parent compound, Dienogest. The performance of these methods provides a strong indication of the expected capabilities for the analysis of its impurities. The methodologies discussed are based on established analytical principles and have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Data Summary: Performance of HPLC Methods for Dienogest Analysis

The following table summarizes the performance characteristics of various validated HPLC methods for the determination of Dienogest. These parameters are crucial for assessing the reliability and suitability of a method for routine quality control and stability testing.

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 3.0 - 45.0[5]2.0 - 24.0[5]1 - 5[4]
Accuracy (% Recovery) Not ReportedNot Reported93.9 - 100.3[4]
Precision (% RSD) < 2%< 2%Not Reported
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot Reported
Internal Standard Cyproterone Acetate[5]Not ApplicableNot Applicable

Note: The data presented is for Dienogest analysis. It is anticipated that methods for this compound would exhibit comparable performance.

Experimental Protocols

Detailed methodologies for the cited HPLC analyses are provided below. These protocols serve as a foundation for developing and validating a specific method for this compound.

Method 1: HPLC for Dienogest and Estradiol Valerate in Combination[5]
  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: ACE C8.

  • Mobile Phase: Acetonitrile and 0.03 M Ammonium Nitrate (pH 5.4) in a 70:30 (v/v) ratio.

  • Flow Rate: 2 mL/min.

  • Detection: UV at 280 nm.

  • Internal Standard: Cyproterone Acetate.

  • Sample Preparation: The drug substances are dissolved in a mixture of methanol and water (3:1 v/v).

Method 2: Chemometric Spectrophotometric Method for Dienogest and Estradiol Valerate[5]
  • Instrumentation: UV-Vis Spectrophotometer.

  • Methodology: Principal Component Regression and Partial Least-Squares analysis.

  • Sample Preparation: Mixtures of the drugs are prepared in a methanol-water (3:1 v/v) solution. Absorbance is measured from the zero-order spectra to construct the data matrix for concentration prediction.

Method 3: Stability-Indicating Spectrophotometric Method for Dienogest[4]
  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelength: 297 nm.

  • Sample Preparation: A stock solution of Dienogest (10 mg) is prepared in 10 mL of methanol. This is further diluted to achieve the desired concentrations for analysis.

Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, a critical step in standardizing an analytical method across different testing sites.

G cluster_0 Phase 1: Planning and Protocol cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Data Analysis and Reporting A Define Analytical Method & Performance Criteria B Develop Standardized Validation Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol, Samples, and Standards C->D E Laboratories Perform Method Validation D->E F Data Collection and Reporting E->F G Statistical Analysis of Inter-Laboratory Data F->G H Assess Method Reproducibility and Robustness G->H I Final Validation Report H->I

Caption: Workflow of a typical inter-laboratory analytical method validation process.

Alternative Analytical Techniques

While HPLC is the most common technique for the analysis of Dienogest and its impurities, other methods that could be considered and validated include:

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • Gas Chromatography (GC): Can be used for the analysis of volatile impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, which is particularly useful for impurity profiling and structure elucidation.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Dimethoxy Dienogest, a critical component in pharmaceutical research and development. Adherence to these protocols is imperative to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE): A Quantitative Overview

Effective protection against chemical exposure is paramount. The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1][2]
Hand Protection Impervious, chemical-resistant gloves. Gloves must be inspected prior to use.Compliant with EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Fire/flame resistant and impervious clothing.Appropriate for the scale of the operation.
Respiratory Protection A NIOSH-approved dustproof gas mask or a self-contained breathing apparatus (SCBA) should be used, especially in situations where dust may be generated.NIOSH (US) or European Standard EN 149 approved.[3][4]

Standard Operating Procedure for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Area Preparation: Ensure a well-ventilated work area, preferably a chemical fume hood with a certified local exhaust ventilation (LEV) system.[3] A safety shower and eye wash station must be readily accessible.[3][5]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

2. Handling the Compound:

  • Minimize Dust Generation: Handle this compound carefully to avoid the formation of dust and aerosols.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4]

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][3]

  • PPE Doffing: Remove PPE in the designated area, avoiding contamination of clean clothing and personal items.

Emergency Response Protocols

In the event of an exposure, follow these immediate first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all excess material and contaminated items (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous material disposal company.[1] Adhere strictly to all federal, state, and local regulations for chemical waste disposal.[3][5] Do not allow the product to enter drains or waterways.[1]

Workflow for Safe Handling and Disposal of this compound

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal sds_review Review SDS area_prep Prepare Work Area (Fume Hood, Eyewash) sds_review->area_prep ppe_don Don PPE area_prep->ppe_don weigh Weigh Compound ppe_don->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate collect_waste Collect Hazardous Waste dissolve->collect_waste hand_wash Wash Hands decontaminate->hand_wash decontaminate->collect_waste ppe_doff Doff PPE hand_wash->ppe_doff dispose Dispose via Licensed Vendor collect_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.